Intrazole
Description
Historical Perspectives and Evolution of Itraconazole (B105839) Research
The journey of itraconazole began in the late 1970s, a period of intense research and development in the field of antifungal agents. tandfonline.com The discovery of azole antifungals in 1969, which function by inhibiting ergosterol (B1671047) synthesis in the fungal cell membrane, marked a significant turning point in treating fungal infections. ic.ac.uk This led to the development of imidazole (B134444) agents like ketoconazole (B1673606) by Janssen Pharmaceutica. tandfonline.com However, the quest for compounds with improved potency and a better safety profile continued.
This search led to the exploration of triazoles, a new subclass of azoles. tandfonline.com Itraconazole was identified in the late 1970s and patented in 1978. tandfonline.comwikipedia.org Developed by Janssen Pharmaceutica, it represented a major therapeutic advancement as a first-generation triazole, alongside fluconazole (B54011). clinconnect.ionih.govopenaccessjournals.com These new agents offered a broader spectrum of activity and an improved safety profile compared to earlier antifungals like amphotericin B and ketoconazole. nih.gov Itraconazole was approved for medical use in the United States in 1992. wikipedia.org
The evolution of itraconazole research has been dynamic. Initially, the focus was on its potent antifungal properties and its pharmacokinetic profile, which allowed for effective treatment of various mycoses. nih.gov However, as with many antifungals, the emergence of resistance in certain fungi, such as Aspergillus fumigatus, prompted further investigation into the mechanisms of resistance, including the role of drug efflux pumps and mutations in the target enzyme, CYP51. asm.orgnih.gov
The following table provides a summary of key historical milestones in the development and research of itraconazole:
Interactive Data Table: Historical Milestones of Itraconazole| Milestone | Year/Period | Significance | Reference |
|---|---|---|---|
| Discovery | Late 1970s | Identified by Janssen Pharmaceutica as a potent triazole antifungal. | tandfonline.com |
| Patent Filed | 1978 | Legal protection for the compound was established. | wikipedia.org |
| First-Generation Triazole | Early 1980s | Emerged as a key advancement in antifungal therapy, offering a broader spectrum and improved safety. | nih.gov |
| Market Introduction | Late 1980s | Sporanox® (itraconazole) capsules became commercially available. | tandfonline.com |
| US FDA Approval | 1992 | Approved for medical use in the United States. | wikipedia.orgwikiwand.com |
| Research on Resistance | Early 2000s | Investigations into mechanisms of itraconazole resistance in fungi like Aspergillus fumigatus. | asm.orgasm.org |
Scope and Significance of Current Itraconazole Research Trajectories
While itraconazole remains a significant antifungal agent, the scope of its research has expanded dramatically beyond mycology. A major contemporary research trajectory is the repurposing of itraconazole as an anticancer agent. wikipedia.org This shift was spurred by findings that itraconazole exhibits potent anti-angiogenic properties and can inhibit the Hedgehog (Hh) signaling pathway, a crucial pathway in the development of some cancers. wikipedia.orgnih.gov
Recent research suggests that itraconazole could be used in the treatment of various cancers, including basal cell carcinoma, non-small cell lung cancer, and prostate cancer. wikipedia.org For instance, a phase II study in men with advanced prostate cancer showed that high-dose itraconazole was associated with significant responses and a delay in tumor progression. wikipedia.org Its activity has also been observed in combination with chemotherapy for non-small cell lung cancer. wikipedia.org
The significance of this new research direction is substantial. It highlights the potential for repurposing existing, well-characterized drugs for new therapeutic indications, which can accelerate the drug development process. The non-antifungal properties of itraconazole, including its immunomodulatory and anti-inflammatory effects, are also being explored for other conditions like mycosis fungoides and lichen planus. nih.gov
The table below summarizes the primary areas of current itraconazole research:
Interactive Data Table: Current Itraconazole Research Areas| Research Area | Mechanism/Target | Potential Application | Reference |
|---|---|---|---|
| Oncology | Inhibition of Hedgehog (Hh) signaling pathway, anti-angiogenesis. | Basal cell carcinoma, non-small cell lung cancer, prostate cancer, glioblastoma. | wikipedia.orgnih.gov |
| Dermatology (Non-fungal) | Immunomodulatory and anti-inflammatory activity. | Mycosis fungoides, lichen planus. | nih.gov |
| Antifungal Resistance | Overexpression of drug efflux pumps, mutations in CYP51A and CYP51B genes. | Understanding and overcoming clinical resistance in fungal pathogens. | asm.orgnih.gov |
This expansion of research underscores the multifaceted nature of itraconazole as a chemical compound, with its utility potentially extending far beyond its original purpose as an antifungal agent. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-[3-(2H-tetrazol-5-ylmethyl)indol-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O/c18-13-7-5-11(6-8-13)17(24)23-10-12(9-16-19-21-22-20-16)14-3-1-2-4-15(14)23/h1-8,10H,9H2,(H,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHHGGFQZRPUSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)Cl)CC4=NNN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166771 | |
| Record name | Intrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15992-13-9 | |
| Record name | Intrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15992-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Intrazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015992139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Intrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INTRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CFY5Y69AM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Stereochemistry of Itraconazole
Advanced Synthetic Approaches to the Itraconazole (B105839) Core Structure
The synthesis of the itraconazole molecule, characterized by its multiple heterocyclic rings and chiral centers, presents a significant challenge to organic chemists. Researchers have devised various strategies to assemble this complex structure, focusing on efficiency, yield, and the introduction of modern synthetic techniques.
Cycloaddition Reactions in Triazole Synthesis
The formation of the 1,2,4-triazole (B32235) ring is a cornerstone of itraconazole synthesis. A widely employed and powerful method for this purpose is the 1,3-dipolar cycloaddition reaction. The Huisgen 1,3-dipolar cycloaddition, a classic example of "click chemistry," involves the reaction of an azide (B81097) with an alkyne to form a 1,2,3-triazole ring. While itraconazole contains a 1,2,4-triazole ring, variations of cycloaddition reactions are pivotal in creating triazole-containing heterocyclic systems. For instance, in the synthesis of itraconazole analogues, a 1,3-dipolar cycloaddition reaction of 4-azido-8-trifluoromethylquinoline with ethyl acetoacetate (B1235776) has been utilized to construct the triazole moiety. rjptonline.org
These reactions can be catalyzed by various metals, such as copper and ruthenium, which enhance the reaction rate and regioselectivity. rsc.org The versatility of cycloaddition reactions allows for the introduction of diverse substituents onto the triazole ring, facilitating the synthesis of a wide array of itraconazole analogues with potentially enhanced biological activities.
Table 1: Examples of Cycloaddition Reactions in Triazole Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reference |
| 4-azido-8-trifluoromethylquinoline, ethyl acetoacetate | Not specified | 1,2,3-triazole derivative | rjptonline.org |
| Azide, Alkyne | Copper(I) | 1,4-disubstituted 1,2,3-triazole | rsc.org |
| Azide, Alkyne | Ruthenium | 1,5-disubstituted 1,2,3-triazole | rsc.org |
Hydrazine-Based Approaches
Hydrazine (B178648) derivatives are crucial building blocks in the synthesis of the triazolone ring system present in itraconazole. A common strategy involves the reaction of a suitably substituted aniline (B41778) precursor with phenyl chloroformate, followed by treatment with hydrazine monohydrate. This sequence leads to the formation of a semicarbazide (B1199961) intermediate, which is then cyclized to the desired triazolone ring using formamidine (B1211174) acetate. scielo.org.za This multi-step process is a reliable method for constructing this key heterocyclic core of the itraconazole molecule.
Table 2: Key Reagents in Hydrazine-Based Triazolone Synthesis
| Reagent | Role in Synthesis | Reference |
| Phenyl chloroformate | Activation of aniline precursor | scielo.org.za |
| Hydrazine monohydrate | Formation of semicarbazide intermediate | scielo.org.za |
| Formamidine acetate | Cyclization to form the triazolone ring | scielo.org.za |
| Hydrazine hydrate | Antioxidant in condensation reaction | nih.gov |
Microwave and Ultrasound-Assisted Synthesis Techniques
In recent years, green chemistry principles have driven the adoption of energy-efficient and time-saving synthetic methods. Microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rjptonline.orgmdpi.com
While specific literature detailing the microwave or ultrasound-assisted synthesis of the entire itraconazole molecule is limited, studies on the synthesis of its core heterocyclic components, such as 1,2,4-triazole and 1,2,4-triazol-3-one derivatives, have demonstrated the effectiveness of these techniques. scielo.org.zanih.gov For instance, the synthesis of various 1,2,4-triazole derivatives has been achieved with high yields in significantly shorter reaction times under microwave irradiation compared to conventional heating. rjptonline.orgpnrjournal.com Similarly, ultrasound has been successfully employed to accelerate the synthesis of 1,2,4-triazole derivatives, often in aqueous media, which further enhances the green credentials of the process. mdpi.comnih.govresearchgate.netnih.govnih.govresearchgate.netijacskros.comscielo.br
The application of these techniques to the synthesis of itraconazole precursors holds great promise for developing more sustainable and efficient manufacturing processes.
Table 3: Comparison of Conventional vs. Microwave/Ultrasound-Assisted Synthesis of Triazole Derivatives
| Heterocycle | Method | Reaction Time | Yield | Reference |
| 1,2,4-Triazole Derivative | Conventional | 10-36 hours | Moderate | nih.gov |
| 1,2,4-Triazole Derivative | Ultrasound | 39-80 minutes | 65-80% | nih.gov |
| 1,2,4-Triazol-3-one Derivative | Conventional | Several hours | Lower | scielo.org.za |
| 1,2,4-Triazol-3-one Derivative | Microwave | 20 minutes | Higher | scielo.org.za |
Transformation of Heterocyclic Systems for Itraconazole Precursors
The synthesis of itraconazole and its analogues often involves the strategic modification and transformation of existing heterocyclic systems to build the final complex structure. A key approach involves the construction of the triazolone portion of the molecule from a precursor aniline derivative. scielo.org.za
Furthermore, the synthesis of itraconazole analogues has been achieved by replacing the phenyl groups in the core structure with other heterocyclic rings, such as pyridine. scielo.org.za This transformation is typically accomplished through cross-coupling reactions, like the Buchwald-Hartwig amination, which allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This modular approach enables the synthesis of a diverse library of itraconazole analogues with modified pharmacokinetic and pharmacodynamic properties. The introduction of different heterocyclic rings can impact factors like solubility and protein binding.
Stereoselective Synthesis and Isomer-Specific Research
Itraconazole possesses three chiral centers, leading to the existence of eight possible stereoisomers. The commercially available drug is a racemic mixture of four diastereomers. However, research has shown that the individual stereoisomers can exhibit different biological activities and metabolic profiles, making their stereoselective synthesis a topic of significant interest.
Synthesis of Optically Pure Itraconazole Intermediates
The synthesis of enantiomerically pure itraconazole relies on the use of optically pure starting materials or intermediates. One key strategy involves the use of enantiomerically pure glyceryl tosylate, which is reacted with a substituted acetophenone (B1666503) under acidic conditions to form a chiral 1,3-dioxolane (B20135) intermediate. This intermediate, possessing the desired stereochemistry, is then carried forward through the synthetic sequence to yield a specific stereoisomer of itraconazole. scielo.org.za
Another approach focuses on the preparation of optically pure key intermediates of the itraconazole side chain. For example, a patented method describes the synthesis of an optically pure itraconazole key intermediate starting from 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. google.com This intermediate is then used to synthesize specific optical isomers of itraconazole. The ability to synthesize individual stereoisomers allows for detailed investigation into their specific pharmacological and toxicological properties.
Table 4: Purity and Yield of Optically Pure Itraconazole Intermediate Synthesis
| Starting Material | Chiral Reagent | Intermediate Purity | Intermediate Yield | Reference |
| 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | (S)-3-chloro-1,2-propanediol | 86% | 99.7% | google.com |
| Substituted acetophenone | Enantiomerically pure glyceryl tosylate | Not specified | Not specified | scielo.org.za |
Evaluation of Individual Stereoisomers for Distinct Biological Activities
Itraconazole possesses three chiral centers, which gives rise to a total of eight stereoisomers: four cis-isomers and four trans-isomers. nih.govresearchgate.net The commercially available formulation of itraconazole is an equimolar mixture of the four cis-stereoisomers. nih.gov Research into the distinct biological activities of each stereoisomer has revealed significant differences in their antifungal and antiangiogenic potencies.
A comprehensive evaluation of all eight stereoisomers demonstrated that their activity against human endothelial cell proliferation (a measure of antiangiogenic potential) and their antifungal activity against various fungal strains are not uniform. nih.gov This suggests that the different biological effects of itraconazole may be attributable to specific stereoisomers.
Antifungal Activity:
The potency of itraconazole against fungal proliferation is highly dependent on its stereochemistry. nih.gov The primary antifungal mechanism of itraconazole is the inhibition of lanosterol (B1674476) 14α-demethylase (14DM), an essential enzyme in the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. nih.govdroracle.ai Studies have shown a considerable variance in the antifungal efficacy among the stereoisomers. For instance, in a study testing against five different fungal strains, a difference in potency of up to 32-fold was observed between the most and least potent stereoisomers. nih.gov Notably, two of the trans isomers were found to be the least potent against four of the five fungal strains tested. nih.gov Conversely, the other pair of trans isomers exhibited potency comparable to the cis diastereomers. nih.gov Interestingly, against Cryptococcus neoformans, the potency hierarchy was different, indicating that the structure-activity relationship can be species-dependent. nih.gov Another study investigating the antifungal activity of various isomers against eight fungal strains, including Candida albicans, found that while all isomers showed a significant inhibitory effect, the differences in their structure-activity relationships were not pronounced. google.com
Antiangiogenic Activity:
In contrast to its antifungal activity, the antiangiogenic effects of itraconazole appear to be governed by a different set of stereochemical requirements. nih.gov The antiangiogenic mechanism is not related to the inhibition of lanosterol 14α-demethylase but is instead linked to the inhibition of cholesterol trafficking within the lysosomal compartment, which subsequently impedes the mTOR signaling pathway. nih.govwikipedia.org When evaluated for their ability to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC), the stereoisomers of itraconazole displayed varied potencies. Specifically, the cis-isomers IT-A ((2S,4R,2'R)) and IT-C ((2S,4R,2'S)) were found to be more potent inhibitors of angiogenesis than the IT-B ((2R,4S,2'R)) and IT-D ((2R,4S,2'S)) isomers. researchgate.net This finding suggests that the (2S,4R) configuration at the dioxolane ring is favorable for antiangiogenic activity. The distinct activity profiles of the stereoisomers, particularly the trans isomers, further support the hypothesis that the antifungal and antiangiogenic activities of itraconazole arise from different molecular mechanisms. nih.gov
Table 1: Biological Activities of Itraconazole Stereoisomers
| Stereoisomer | Configuration | Antifungal Potency | Antiangiogenic Potency (HUVEC Proliferation Inhibition) |
|---|---|---|---|
| IT-A | (2S,4R,2'R) | Potent | More Potent |
| IT-B | (2R,4S,2'R) | Potent | Less Potent |
| IT-C | (2S,4R,2'S) | Potent | More Potent |
| IT-D | (2R,4S,2'S) | Potent | Less Potent |
| trans-isomers (1e, 1f) | trans | Potent (comparable to cis) | - |
| trans-isomers (1g, 1h) | trans | Least Potent (in 4 of 5 strains) | - |
This table is a qualitative summary based on available research findings. nih.govresearchgate.net
Impact of Stereochemistry on Mechanistic and Toxicological Profiles
The stereochemistry of itraconazole not only influences its desired biological activities but also has a significant impact on its metabolic fate and toxicological profile. These differences are primarily related to stereoselective interactions with metabolic enzymes, particularly cytochrome P450 (CYP) enzymes.
Mechanistic Impact:
The metabolism of itraconazole is highly stereoselective. nih.gov In vitro studies using heterologously expressed CYP3A4, the major enzyme responsible for itraconazole metabolism, have shown that only the (2R,4S,2'R)-ITZ and (2R,4S,2'S)-ITZ isomers are metabolized to hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole. nih.gov In contrast, when the (2S,4R,2'R)-ITZ or (2S,4R,2'S)-ITZ isomers were incubated with CYP3A4, no metabolism was detected. nih.gov
Despite these metabolic differences, all four cis-stereoisomers of itraconazole are potent inhibitors of CYP3A4. nih.govnih.gov They all induce a type II binding spectrum with CYP3A4, which is characteristic of the coordination of the triazole nitrogen to the heme iron of the enzyme. nih.gov However, the inhibitory potencies of the individual diastereoisomers towards CYP3A4 activity vary significantly. For example, when testosterone (B1683101) was used as the substrate, the Ki values for the four cis-diastereoisomers (ITZ-A, ITZ-B, ITZ-C, and ITZ-D) showed a considerable range, indicating different affinities for the enzyme's active site. nih.gov This stereoselective inhibition of a key drug-metabolizing enzyme is a critical factor in the potential for drug-drug interactions. The enzyme activity of CYP2C19 was also found to be moderately inhibited, but without significant differences between the optical isomers. nih.gov
Table 2: Inhibitory Potency (Ki) of Itraconazole cis-Diastereoisomers on CYP3A4 Activity (Substrate: Testosterone)
| Diastereoisomer | Configuration | Ki (µM) |
|---|---|---|
| ITZ-D | (-)-2S,4R,2'R | 0.022 |
| ITZ-A | (+)-2R,4S,2'R | 0.085 |
| ITZ-C | (-)-2S,4R,2'S | 0.20 |
| ITZ-B | (+)-2R,4S,2'S | 0.91 |
Data sourced from an in vitro analysis of itraconazole cis-diastereoisomers inhibition of nine cytochrome P450 enzymes. nih.gov
Toxicological Impact:
The toxicological profile of itraconazole, particularly its potential for hepatotoxicity, also appears to be influenced by its stereochemistry. researchgate.net While itraconazole is generally well-tolerated, hepatotoxicity has been observed in a subset of patients. researchgate.net Studies comparing the individual stereoisomers have revealed differences in their toxic effects. For instance, it was found that the IT-A and IT-B isomers were more hepatotoxic than the IT-C and IT-D isomers. researchgate.net In mouse models, the IT-C isomer demonstrated potent antiangiogenic and antitumor activity with lower hepatotoxicity compared to both the standard itraconazole mixture and the IT-A isomer. researchgate.net This suggests that it may be possible to develop formulations enriched in specific, less toxic isomers to improve the therapeutic index of itraconazole. google.com
The concentration of itraconazole has been linked to the probability of toxicity. nih.govresearchgate.net In vivo studies in rats have also indicated that itraconazole is a more potent hepatotoxicant than fluconazole (B54011), causing dose-dependent hepatocellular necrosis and other liver damage with subchronic administration. nih.gov The stereoselective metabolism and potential for drug-drug interactions through CYP3A4 inhibition are key mechanistic factors underlying the toxicological profile of itraconazole.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Itraconazole |
| Intrazole |
| Ergosterol |
| Lanosterol |
| Hydroxy-itraconazole |
| Keto-itraconazole |
| N-desalkyl-itraconazole |
| Midazolam |
| Testosterone |
Pharmacological Investigations of Itraconazole
Pharmacokinetics of Itraconazole (B105839) and its Metabolites
Absorption Variability and Factors Influencing Bioavailability
The oral absorption of itraconazole is complex and exhibits significant variability. asm.orgwjgnet.com As a weakly basic compound, its dissolution is pH-dependent, requiring an acidic environment for optimal absorption. nih.govnih.gov Consequently, factors that alter gastric acidity have a profound impact on its bioavailability.
The absolute oral bioavailability of the conventional capsule formulation is approximately 55%. drugbank.comasm.org The absorption of itraconazole capsules is significantly enhanced when taken with food. wjgnet.comoup.com A full meal can maximize its absorption, whereas fasting conditions can considerably reduce it. researchgate.net Acidic beverages, such as cola, have also been shown to improve the absorption of itraconazole capsules by lowering gastric pH. researchgate.netbath.ac.uk Conversely, co-administration with agents that increase gastric pH, like proton pump inhibitors (e.g., omeprazole) and H2 blockers, can markedly decrease itraconazole absorption, with reductions in exposure (AUC) by as much as 64%. nih.govnih.gov
Different oral formulations have been developed to overcome these absorption challenges. The oral solution, which contains hydroxypropyl-β-cyclodextrin to improve solubility, demonstrates higher bioavailability compared to the capsule formulation. nih.govnih.gov Newer formulations, such as super bioavailability (SUBA) itraconazole, utilize a solid dispersion in a pH-dependent polymer to enhance dissolution and provide more consistent absorption that is less affected by food and gastric pH changes. nih.govnih.gov
Table 1: Factors Influencing Itraconazole Bioavailability
| Factor | Effect on Capsule Formulation | Rationale |
|---|---|---|
| Food | Increases absorption. wjgnet.comoup.com | Enhances dissolution and lowers gastric pH. researchgate.net |
| Acidic pH | Increases absorption. nih.gov | Itraconazole is a weak base requiring an acidic environment for dissolution. nih.gov |
| Achlorhydria/High Gastric pH | Decreases absorption. nih.govnih.gov | Impairs dissolution of the drug. nih.gov |
| Proton Pump Inhibitors | Significantly decreases absorption. nih.gov | Reduces gastric acid secretion, leading to higher gastric pH. asm.orgnih.gov |
| Acidic Beverages (e.g., Cola) | Increases absorption. researchgate.net | Lowers gastric pH, aiding dissolution. researchgate.net |
Distribution Profile and Tissue Penetration
Itraconazole is a highly lipophilic (fat-soluble) compound, which significantly influences its distribution throughout the body. oup.comyoutube.com It exhibits extensive tissue distribution, with a large apparent volume of distribution (Vd) of approximately 700 L, indicating that the drug is widely distributed outside of the plasma. oup.comoup.com Only about 0.2% of the itraconazole in plasma exists as the free, unbound drug. drugbank.com
Due to its lipophilicity, itraconazole concentrations are markedly higher in tissues, particularly those with high lipid content, compared to plasma. oup.compid-el.com It preferentially accumulates in tissues such as the skin, nails, liver, and adipose tissue. drugbank.comoup.comyoutube.com Tissue-to-plasma concentration ratios can be substantial, ranging from 3:1 for the lung to over 25:1 for fat. oup.com Concentrations in keratinous tissues like skin and nails persist for an extended period, with elimination being related to the natural turnover of these tissues rather than redistribution back into the plasma. drugbank.comnih.gov This property is beneficial for treating fungal infections located in these sites. nih.gov
Despite its lipophilicity, itraconazole's penetration into the central nervous system (CNS) is limited. nih.gov This is attributed to the action of the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier, which actively pumps the drug out of the brain. nih.govnih.gov Itraconazole can also be found in bronchial secretions and esophageal tissue. nih.gov The main active metabolite, hydroxyitraconazole, also distributes into tissues, and its concentrations in alveolar cells can be higher than those of the parent drug. asm.org
Hepatic Metabolism and Cytochrome P450 Enzyme System Interactions (CYP3A4)
Itraconazole undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. asm.orgwjgnet.comdrugbank.com This biotransformation process results in the formation of more than 30 different metabolites. drugbank.comunito.it
Itraconazole is not only a substrate of CYP3A4 but also a potent inhibitor of this enzyme system. asm.orgnih.govnih.gov This inhibition is a key factor in many clinically significant drug-drug interactions, as it can increase the plasma concentrations of other co-administered drugs that are also metabolized by CYP3A4. nih.gov The inhibitory effect is also responsible for itraconazole's non-linear pharmacokinetics, as it can inhibit its own metabolism, a phenomenon known as auto-inhibition. nih.gov The circulating metabolites, including hydroxy-itraconazole, keto-itraconazole, and ND-ITZ, also contribute to the inhibition of CYP3A4. nih.govresearchgate.net
Elimination Pathways and Excretion Research
The elimination of itraconazole from the body occurs predominantly after its extensive metabolism in the liver. nih.gov Unchanged itraconazole is poorly excreted. Fecal excretion is the primary route for the parent drug, accounting for 3% to 18% of an orally administered dose. drugbank.comnih.gov
The majority of the dose is excreted as inactive metabolites. drugbank.com Following an oral dose, approximately 35% is excreted in the urine and 54% in the feces as metabolites within one week. drugbank.comnih.gov Renal excretion of the unchanged parent drug and the active metabolite, hydroxyitraconazole, is minimal, constituting less than 1% of the dose. drugbank.comnih.gov The elimination half-life of itraconazole is dose-dependent, generally ranging from 16 to 28 hours after a single dose and increasing to 34 to 42 hours with repeated dosing due to the saturation of metabolic pathways. drugbank.com The elimination of itraconazole from highly keratinized tissues like skin and nails is very slow and is linked to the rate of tissue regeneration. drugbank.comnih.gov
Influence of Endogenous Factors on Pharmacokinetics (e.g., Gender, Age)
Research into the influence of endogenous factors on itraconazole's pharmacokinetics has revealed some variability. Several studies have indicated that gender can have a significant effect on the drug's disposition. dntb.gov.uanih.govnih.gov
Multiple analyses have suggested that women may have lower exposure to both itraconazole and its active metabolite, hydroxyitraconazole, compared to men. dntb.gov.uanih.gov This difference has been attributed to potentially poorer absorption, more intense pre-systemic metabolism, and a higher volume of distribution in females. dntb.gov.uaresearchgate.net One study proposed that a higher expression or activity of the metabolizing enzyme CYP3A4 in women could be a contributing factor. unito.itdntb.gov.ua
In contrast, the influence of age and body mass index (BMI) on itraconazole pharmacokinetics appears to be less significant in adults. dntb.gov.uanih.gov While some pediatric studies have explored the impact of age, findings in adult populations have not consistently shown a strong correlation between age or BMI and itraconazole exposure. unito.itnih.gov
Table 2: Pharmacokinetic Parameters of Itraconazole
| Parameter | Value / Description | Source |
|---|---|---|
| Absolute Bioavailability (Capsule) | ~55% | drugbank.comasm.org |
| Time to Peak Plasma Concentration (Tmax) | 2 to 5 hours (capsules) | drugbank.com |
| Plasma Protein Binding | >99% (specifically ~99.8%) | drugbank.com |
| Apparent Volume of Distribution (Vd) | ~700 L | oup.comoup.com |
| Metabolism | Extensive, primarily via CYP3A4 | asm.orgdrugbank.com |
| Major Active Metabolite | Hydroxyitraconazole | drugbank.com |
| Elimination Half-Life (Single Dose) | 16 - 28 hours | drugbank.com |
| Elimination Half-Life (Multiple Doses) | 34 - 42 hours | drugbank.com |
| Primary Excretion Route | Feces (54%) and Urine (35%) as metabolites | drugbank.comnih.gov |
Pharmacodynamics of Itraconazole
Itraconazole, a triazole antifungal agent, exerts its effect by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase. drugbank.com This enzyme is crucial for the conversion of lanosterol (B1674476) to ergosterol (B1671047), an essential component of the fungal cell membrane. drugbank.com The inhibition of ergosterol synthesis leads to the accumulation of methylated sterols, which increases the permeability of the cell membrane, disrupts membrane-bound enzyme activity, and ultimately inhibits fungal growth. drugbank.com The relationship between the concentration of itraconazole in the body and its clinical efficacy and potential for toxicity is a critical aspect of its pharmacology.
Concentration-Dependent Efficacy Relationships
The effectiveness of itraconazole is closely linked to its concentration at the site of infection, with studies demonstrating a clear relationship between drug exposure and clinical response. nih.govasm.org Therapeutic drug monitoring (TDM) is often recommended for itraconazole to ensure that plasma concentrations are within a range that is likely to be effective. nih.govdrugbank.comoup.com
Research and clinical guidelines have established target trough concentrations (the lowest concentration of a drug in the bloodstream before the next dose) to optimize efficacy. For the prevention (prophylaxis) of invasive fungal infections, particularly in immunocompromised patients, a minimum trough concentration is often required. nih.govnih.gov A meta-analysis showed that itraconazole trough concentrations below 0.25 mg/L were associated with a significantly higher incidence of invasive fungal infection during prophylaxis. nih.govresearchgate.net For the treatment of active fungal infections, higher concentrations are generally necessary. nih.govnih.gov A trough concentration of at least 0.5 mg/L is suggested as the lower limit for effective therapy. nih.govresearchgate.net Better clinical outcomes have been observed with higher itraconazole trough concentrations in patients with invasive infections caused by Aspergillus spp., Cryptococcus neoformans, and Histoplasma capsulatum. nih.gov Similarly, patients with oropharyngeal and esophageal candidiasis tend to respond better when serum concentrations are above 0.6–1 mg/L. nih.gov
The in vitro activity of itraconazole is measured by the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC90, the concentration required to inhibit 90% of isolates, for most yeasts and molds generally falls between 0.25 and 1.0 mg/L. nih.gov However, these values can vary significantly depending on the fungal species.
Table 1: Recommended Itraconazole Trough Concentrations for Efficacy
| Clinical Indication | Measurement Method | Recommended Trough Concentration (mg/L) | Supporting Findings |
| Prophylaxis | HPLC | ≥ 0.25 | Levels <0.25 mg/L significantly increased the incidence of invasive fungal infection. nih.govresearchgate.net |
| Treatment | HPLC | ≥ 0.5 | A success rate of treatment decreased significantly at levels below 0.5 mg/L. nih.govresearchgate.net |
| Treatment | HPLC/Mass Spectrometry | > 0.5 - 1.0 | Better clinical outcomes for various invasive fungal infections are seen in this range. nih.gov |
Table 2: Itraconazole In Vitro Activity (MIC) Against Various Fungi
| Fungal Species | MIC Range (mg/L) | MIC90 (mg/L) | Notes |
| Candida albicans | Not Specified | 0.12 | Based on CLSI broth microdilution method. asm.org |
| Aspergillus fumigatus | Not Specified | 1.0 | Proposed epidemiological cut-off value (ECV). mdpi.com |
| Aspergillus flavus | Not Specified | Not Specified | Itraconazole exhibits in vitro activity. drugbank.com |
| Cryptococcus neoformans | Not Specified | Not Specified | Fungicidal activity is concentration-dependent. nih.gov |
| Dermatophytes | Not Specified | 0.004 | MIC90 for 217 clinical isolates. researchgate.net |
Concentration-Toxicity Correlations and Thresholds
While achieving adequate concentrations of itraconazole is crucial for efficacy, elevated levels are associated with an increased risk of toxicity. nih.govnih.gov The relationship between itraconazole concentration and adverse events is a key consideration for therapeutic drug monitoring. drugbank.comnih.gov
Several studies have identified concentration thresholds above which the probability of toxicity rises. A systematic review and meta-analysis concluded that a trough level greater than 1.0 mg/L, as measured by High-Performance Liquid Chromatography (HPLC), is associated with increased hepatotoxicity and other adverse events. nih.govresearchgate.net Other research has suggested that an increased risk for toxicity, including hepatotoxicity, is observed at trough levels greater than 3 to 3.75 mg/L. uic.edu
One study using logistic regression analysis demonstrated a progressive increase in the likelihood of toxicity with rising itraconazole concentrations. nih.govresearchgate.net The same study employed classification and regression tree analysis to identify a specific concentration of 17.1 mg/L (measured via a bioassay for total itraconazole plus its active metabolite, hydroxyitraconazole) as a threshold that separated patients into groups with high and low probabilities of experiencing toxicity. nih.govuic.edu Adverse effects linked to high concentrations can include gastrointestinal disturbances, liver enzyme elevations, and cardiovascular effects. nih.govmft.nhs.ukdrugs.com
Table 3: Reported Itraconazole Concentration-Toxicity Thresholds
| Measurement Method | Concentration Threshold (mg/L) | Associated Toxicity |
| HPLC | > 1.0 | Increased hepatotoxicity and other adverse events. nih.govresearchgate.net |
| Not Specified | > 3.0 - 3.75 | Increased toxicity, including hepatotoxicity. uic.edu |
| Bioassay | 17.1 | Increased probability of general toxicity. nih.govresearchgate.net |
Mechanisms of Action of Itraconazole in Diverse Biological Systems
Antifungal Mechanisms
The primary therapeutic application of itraconazole (B105839) is in the treatment of fungal infections, a capability rooted in its ability to disrupt fungal-specific metabolic processes.
The principal mechanism of itraconazole's antifungal action is the inhibition of ergosterol (B1671047) biosynthesis. patsnap.compatsnap.com Ergosterol is a sterol that serves as a vital structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells. patsnap.compatsnap.com Itraconazole specifically targets and inhibits lanosterol (B1674476) 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51) that is critical for the conversion of lanosterol to ergosterol. patsnap.compatsnap.comdrugbank.comdroracle.ai This inhibition is a competitive process that effectively halts the production of ergosterol. researchgate.net The consequence of this enzymatic blockade is twofold: the depletion of ergosterol from the fungal membrane and the accumulation of toxic 14α-methylated sterol precursors, such as lanosterol. drugbank.comresearchgate.net This dual effect is fundamental to the compound's fungistatic and, at higher concentrations, fungicidal activity. nih.gov Studies on Cryptococcus neoformans have shown that 50% inhibition of ergosterol synthesis occurs at nanomolar concentrations of itraconazole. nih.gov
The inhibition of ergosterol synthesis directly compromises the integrity and function of the fungal cell membrane. patsnap.comdroracle.ai The absence of ergosterol and the accumulation of aberrant sterol intermediates lead to a cascade of detrimental effects on the membrane's physical properties. patsnap.comdrugbank.com The membrane becomes less stable and more permeable, resulting in the leakage of essential ions and cellular components, which ultimately contributes to cell death. patsnap.comnih.gov Furthermore, the altered membrane composition disrupts the function of various membrane-bound enzymes and transport proteins that are essential for nutrient uptake, waste elimination, and maintaining cellular homeostasis. patsnap.com The dysregulation of chitin (B13524) synthesis, another critical component of the fungal cell wall, has also been noted as a downstream effect of ergosterol depletion. drugbank.comnih.gov
Itraconazole's selective action against fungi is attributed to its high affinity for fungal cytochrome P450 enzymes over their mammalian counterparts. patsnap.comdroracle.ai The molecular structure of itraconazole, specifically the azole nitrogen atoms, facilitates a strong interaction with the heme iron atom located at the active site of the fungal lanosterol 14α-demethylase enzyme. drugbank.comnih.gov This binding forms a stable complex that effectively blocks the enzyme's catalytic activity. drugbank.com This selective inhibition minimizes the risk of toxicity to human cells, as itraconazole has a comparatively weaker inhibitory effect on human cytochrome P450 enzymes. youtube.com This specificity is a key characteristic of the azole class of antifungal agents. patsnap.com
Anticancer Mechanisms
Recent research has repurposed itraconazole as a potential anticancer agent, owing to its distinct mechanisms that interfere with key signaling pathways crucial for tumor growth and survival. wikipedia.orgfrontiersin.org
Itraconazole has been identified as a potent antagonist of the Hedgehog (Hh) signaling pathway, a critical regulator of embryogenesis that is often aberrantly reactivated in various cancers. wikipedia.orgnih.govreya-lab.org The primary molecular target of itraconazole within this pathway is the Smoothened (SMO) receptor. frontiersin.orgnih.govreya-lab.org By inhibiting SMO, itraconazole prevents the activation and nuclear translocation of the glioma-associated oncogene homolog (GLI) transcription factors. frontiersin.orgnih.gov This blockade of GLI activity, in turn, suppresses the transcription of downstream target genes that are involved in cell proliferation, survival, and angiogenesis. nih.gov Studies have shown that itraconazole can inhibit the Hh pathway at clinically relevant concentrations, and its mechanism of action on SMO appears to be distinct from other known SMO antagonists like cyclopamine. reya-lab.orgsci-hub.se This inhibition has been observed in various cancer models, including basal cell carcinoma, prostate cancer, and melanoma. frontiersin.orgnih.gov
Table 1: Research Findings on Itraconazole's Hedgehog Pathway Inhibition
| Cancer Type | Key Findings | Reference |
| Melanoma | Itraconazole inhibits the Hh pathway by blocking SMO, preventing Gli1 activation, reducing cell proliferation, and inducing apoptosis. | frontiersin.org |
| Colon Cancer | Itraconazole significantly lowered levels of shh and Gli1, key components of the Hedgehog pathway. | nih.gov |
| Medulloblastoma | Systemically administered itraconazole suppressed Hh pathway activity and the growth of medulloblastoma in a mouse model. | reya-lab.org |
| Various Cancers | Itraconazole is reported to inhibit the Hh pathway through the inhibition of SMO receptors and GLI. | nih.gov |
In addition to its effects on the Hedgehog pathway, itraconazole has been shown to modulate the AKT-mTOR (Protein Kinase B/mammalian Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival. iiarjournals.orgelsevierpure.comyoutube.com In certain cancer cells, such as endometrial cancer, itraconazole treatment has been found to suppress cell proliferation by inhibiting the expression and phosphorylation of key components of the mTOR signaling pathway. iiarjournals.orgnih.gov The anti-hepatocellular carcinoma effects of itraconazole have also been linked to its activity on the AKT/mTOR/S6K pathway. nih.gov The mechanism is thought to be associated with the disruption of intracellular cholesterol trafficking, which in turn suppresses mTOR signaling. iiarjournals.org This inhibition can also lead to the induction of autophagy, a cellular process of self-degradation that can contribute to cell death. nih.gov
Table 2: Research Findings on Itraconazole's AKT-mTOR Pathway Modulation
| Cell Line/Cancer Type | Key Findings | Reference |
| Endometrial Cancer Cells (AN3-CA, HEC-1A) | Itraconazole suppressed proliferation by inhibiting the expression of mTOR signaling components and reducing p70S6K and AKT phosphorylation. | iiarjournals.orgnih.gov |
| Hepatocellular Carcinoma | Itraconazole exerts anti-cancer effects through pathways including the AKT/mTOR/S6K pathway. | nih.gov |
| Human Umbilical Vein Endothelial Cells | Itraconazole inhibited intracellular cholesterol trafficking, thereby suppressing mTOR signalling. | iiarjournals.org |
Interference with Mitochondrial ATP Production and VDAC1 Binding
Itraconazole has been identified as a direct binding partner of the voltage-dependent anion channel 1 (VDAC1), a protein located in the outer mitochondrial membrane that is crucial for regulating mitochondrial metabolism. nih.govpnas.orgnih.gov This interaction is a key component of itraconazole's antiangiogenic and anticancer effects.
By binding to VDAC1, itraconazole perturbs the normal function of the channel, which includes the transport of ions and small metabolites like ADP and ATP across the outer mitochondrial membrane. nih.govnih.gov This interference disrupts mitochondrial metabolism and leads to a decrease in cellular ATP production, resulting in an increased cellular AMP:ATP ratio. nih.govnih.gov The elevated AMP:ATP ratio activates the AMP-activated protein kinase (AMPK), a critical energy sensor in the cell. nih.govpnas.org Activated AMPK then inhibits the mechanistic target of rapamycin (B549165) (mTOR), a key regulator of cell proliferation and growth. nih.govnih.govumn.edu
Studies using VDAC1-knockout cells have confirmed that VDAC1 is the mediator of itraconazole's effect on AMPK activation and mTOR inhibition, as these cells are resistant to these effects of the drug. nih.govnih.gov This mechanism highlights a direct link between itraconazole's interaction with a mitochondrial protein and its ability to modulate major signaling pathways controlling cell growth. The simultaneous targeting of VDAC1 and NPC1 by itraconazole leads to a synergistic inhibition of mTOR signaling. acs.orgresearchgate.netjohnshopkins.edu
Table 1: Itraconazole's Interaction with VDAC1 and Downstream Effects
| Target Protein | Location | Direct Action of Itraconazole | Consequence of Interaction | Downstream Signaling Effect |
| VDAC1 | Outer Mitochondrial Membrane | Binding | Perturbation of ADP/ATP transport | Increased AMP:ATP ratio, AMPK activation, mTOR inhibition |
Inhibition of Angiogenesis (VEGFR-2 Pathway)
A significant aspect of itraconazole's anticancer potential lies in its potent anti-angiogenic activity. ecancer.org This effect is mediated, in large part, through the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is critical for angiogenesis. nih.gov
Itraconazole interferes with the proper glycosylation of VEGFR-2 in endothelial cells. nih.govresearchgate.net Glycosylation is a crucial post-translational modification for the correct folding, trafficking, and function of many receptor proteins. Treatment with itraconazole leads to the accumulation of an under-glycosylated, lower molecular weight form of VEGFR-2. nih.gov This improperly processed receptor is retained in a perinuclear, Golgi-like structure and fails to traffic correctly to the cell surface. nih.gov
The consequence of this trafficking defect is a significant reduction in the levels of VEGFR-2 on the endothelial cell surface, which in turn inhibits the binding of its ligand, VEGF. nih.gov This blockade of VEGF binding prevents the autophosphorylation and activation of VEGFR-2 upon VEGF stimulation. nih.govresearchgate.net The inhibition of VEGFR-2 signaling extends to downstream effectors, including the activation of phospholipase C γ1 (PLCγ1). nih.gov Interestingly, the effects of itraconazole on VEGFR-2 glycosylation and signaling can be rescued by the repletion of cellular cholesterol, suggesting a link to the drug's impact on cholesterol trafficking. researchgate.net Structure-activity relationship studies of itraconazole analogues have shown that modifications to its side chain can enhance its inhibitory activity against VEGFR-2 glycosylation. acs.orgnih.gov
Autophagy Induction and Apoptosis Promotion in Cancer Cells
Itraconazole has been shown to induce both autophagy and apoptosis in various cancer cell lines, contributing to its antitumor effects. nih.govnih.gov The induction of autophagy, a cellular process of self-digestion of damaged organelles and proteins, can, in some contexts, lead to cell death. nih.gov
In glioblastoma cells, itraconazole induces autophagic progression, and blocking this process reverses the drug's antiproliferative effects, indicating that autophagy plays a role in the drug-induced growth arrest. nih.govnih.gov The mechanism for this involves the inhibition of the AKT1-MTOR signaling pathway, a major regulator of autophagy. nih.gov This inhibition is linked to itraconazole's ability to cause abnormal cholesterol redistribution. nih.gov
Similarly, in melanoma cells, itraconazole induces G1 phase cell cycle arrest and autophagy-mediated apoptosis. nih.govfrontiersin.org This is achieved through the inhibition of the Hedgehog signaling pathway, with SQSTM1 identified as a primary target. nih.govfrontiersin.orgresearchgate.net Itraconazole's modulation of autophagy can also have implications for combination therapies, potentially sensitizing tumor cells to radiotherapy. nih.gov In colon cancer cells, itraconazole induces autophagic cell death and apoptosis, which is associated with decreased viability and colony formation. nih.gov
Table 2: Effects of Itraconazole on Autophagy and Apoptosis in Cancer Cells
| Cancer Type | Key Mechanism | Signaling Pathway(s) Involved | Outcome |
| Glioblastoma | Autophagy induction | Inhibition of AKT1-MTOR | Inhibition of cell proliferation |
| Melanoma | Autophagy-mediated apoptosis, G1 cell cycle arrest | Inhibition of Hedgehog signaling | Inhibition of cell proliferation |
| Colon Cancer | Autophagic cell death, apoptosis | Not fully elucidated | Decreased cell viability and colony formation |
Modulation of Cholesterol Trafficking and Lipid Raft Formation
A distinct mechanism of action for itraconazole involves the disruption of intracellular cholesterol trafficking. nih.goviiarjournals.orgiiarjournals.org This effect is independent of its antifungal mechanism of inhibiting ergosterol synthesis. In various cell types, including cancer cells and endothelial cells, itraconazole causes the accumulation of cholesterol in intracellular compartments, particularly late endosomes and lysosomes. nih.goviiarjournals.org This phenotype is similar to that induced by U18666A, a known inhibitor of cholesterol transport. nih.goviiarjournals.org
The inhibition of cholesterol transport by itraconazole has been attributed to its interaction with proteins involved in cholesterol trafficking, such as Niemann-Pick C1 (NPC1) in endothelial cells and sterol carrier protein 2 (SCP2) in glioblastoma cells. nih.goviiarjournals.org By binding to the sterol-sensing domain of NPC1, itraconazole blocks the exit of cholesterol from lysosomes. acs.orgjohnshopkins.edu
This disruption of cholesterol homeostasis can have several downstream consequences. It can lead to the inhibition of the mTOR signaling pathway and contribute to the anti-angiogenic effects of the drug. acs.org Furthermore, itraconazole has been shown to alter the composition of other membrane lipids, such as decreasing phosphatidylserine (B164497) levels in cervical cancer cells. nih.goviiarjournals.org These alterations in the cell membrane's lipid composition can potentiate the anticancer activity of itraconazole. nih.gov The presence of cholesterol in lipid bilayers has been shown to reduce the partitioning of itraconazole into the membrane, suggesting a complex interplay between the drug and membrane lipids. acs.org
Reversal of Multidrug Resistance via P-glycoprotein Efflux Pump Inhibition
Itraconazole has been investigated for its ability to reverse multidrug resistance (MDR) in cancer cells. ecancer.org MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. ecancer.orgfrontiersin.org
Itraconazole acts as a potent inhibitor of P-gp at clinically achievable concentrations. ecancer.org By inhibiting the function of this efflux pump, itraconazole can increase the intracellular concentration and efficacy of co-administered chemotherapeutic drugs that are substrates of P-gp. This effect has been demonstrated in various cancer cell lines, including leukemia and prostate cancer. frontiersin.orgnih.gov For instance, itraconazole has been shown to reverse resistance to drugs like daunorubicin, adriamycin, and etoposide (B1684455) in human leukemia cells. ecancer.orgnih.gov In docetaxel-resistant prostate cancer cells, itraconazole was found to reverse resistance mediated by the ABCB1 transporter (P-gp). frontiersin.org These findings suggest that itraconazole could be used as a chemosensitizer to overcome MDR in cancer treatment. nih.govnih.govsemanticscholar.org
Therapeutic Potential and Translational Research of Itraconazole
Antifungal Therapeutic Applications
Itraconazole (B105839) is recognized for its broad-spectrum activity against a wide range of fungal pathogens, making it a valuable tool in the management of both systemic and superficial mycoses.
Broad-Spectrum Efficacy Against Systemic Fungal Infections
Itraconazole has demonstrated significant efficacy in treating various invasive fungal infections. Its oral formulation provides a convenient alternative to intravenous therapies for long-term treatment.
Aspergillosis: Itraconazole is a potent inhibitor of most human fungal pathogens, including Aspergillus species. nih.gov It is indicated for the treatment of aspergillosis. nih.govinhibitortx.com
Histoplasmosis: Clinical studies have shown high success rates for itraconazole in treating nonmeningeal, non-life-threatening histoplasmosis. spandidos-publications.com In a study of patients with histoplasmosis, an 81% success rate was documented. spandidos-publications.com For patients with AIDS and mild disseminated histoplasmosis, itraconazole is considered a safe and effective induction therapy. ecancer.org The treatment success rate with itraconazole for histoplasmosis is reported to be between 80-100%. clinicaltrials.gov
Cryptococcosis: Itraconazole has been studied for the treatment of cryptococcosis, including cryptococcal meningitis, particularly in immunocompromised patients. nih.gov In one study of patients with cryptococcosis, the majority of whom had AIDS, itraconazole showed promise. nih.gov However, for maintenance therapy in AIDS-associated cryptococcal meningitis, fluconazole (B54011) has been shown to be more effective at preventing relapse compared to itraconazole. asco.orgnih.gov
Candidiasis: Itraconazole is effective against systemic candidiasis. nih.govresearchgate.net It has proven efficacy in treating cutaneous and mucosal Candida infections. researchgate.net In a comparative study, itraconazole was found to be more effective than fluconazole in treating vulvovaginal candidiasis, with a higher cure rate and lower relapse rate. jpmsonline.comresearchgate.net
Blastomycosis: Itraconazole is a highly effective therapy for nonmeningeal, non-life-threatening blastomycosis, with success rates reaching 90-95% in clinical trials. spandidos-publications.comumich.edumdedge.com It has become the first-line agent for mild to moderate blastomycosis, replacing ketoconazole (B1673606). umich.eduresearchgate.net
Coccidioidomycosis: Itraconazole has been shown to be effective in treating coccidioidomycosis. nih.govascopubs.org
Paracoccidioidomycosis: Studies have demonstrated that itraconazole is a safe and effective treatment for paracoccidioidomycosis, leading to significant clinical improvement. Current time information in London, GB.aacrjournals.orgaacrjournals.org It is considered a drug of choice for this mycosis.
Sporotrichosis: Itraconazole is considered the treatment of choice for cutaneous and lymphocutaneous sporotrichosis. It has also shown promise in treating systemic sporotrichosis. A large study of 645 patients with cutaneous sporotrichosis reported a cure rate of 94.6% with itraconazole.
Chromomycosis: Itraconazole is an effective treatment for chromoblastomycosis, particularly when caused by Fonsecaea pedrosoi. Clinical trials have shown that itraconazole can lead to clinical and biological cure in a significant number of patients, especially those with mild to moderate disease. Combination therapy with cryosurgery may enhance its efficacy.
Table 1: Efficacy of Itraconazole in Systemic Fungal Infections
| Fungal Infection | Key Research Findings | Citation(s) |
|---|---|---|
| Aspergillosis | Potent inhibitor of Aspergillus species. | nih.govnih.govinhibitortx.com |
| Histoplasmosis | 81% success rate in one study; 80-100% overall success rate. Effective in AIDS patients with mild disease. | spandidos-publications.comecancer.orgclinicaltrials.gov |
| Cryptococcosis | Promising for treatment, but fluconazole is superior for maintenance therapy in AIDS-associated meningitis. | nih.govasco.orgnih.gov |
| Candidiasis | Effective for systemic, cutaneous, and mucosal infections. Higher cure and lower relapse rates for vulvovaginal candidiasis compared to fluconazole. | nih.govresearchgate.netjpmsonline.comresearchgate.net |
| Blastomycosis | 90-95% success rate in clinical trials for non-life-threatening disease. First-line agent for mild to moderate cases. | spandidos-publications.comumich.edumdedge.comresearchgate.net |
| Coccidioidomycosis | Effective in treating this infection. | nih.govascopubs.org |
| Paracoccidioidomycosis | Safe and effective, leading to major clinical improvement. Considered a drug of choice. | Current time information in London, GB.aacrjournals.orgaacrjournals.org |
| Sporotrichosis | Drug of choice for cutaneous and lymphocutaneous forms with a 94.6% cure rate in a large study. Promising for systemic disease. | |
| Chromomycosis | Effective against Fonsecaea pedrosoi, with combination therapy showing enhanced results. |
Efficacy Against Superficial Mycoses
Itraconazole is also widely used for the treatment of fungal infections of the skin, nails, and mucous membranes.
Dermatophytoses: Itraconazole is effective against dermatophyte infections (tinea). ascopubs.org A double-blind, placebo-controlled study showed that itraconazole was significantly superior to placebo in achieving clinical response and mycological cure in dermatophytosis.
Pityriasis Versicolor: Itraconazole is an effective treatment for pityriasis versicolor. ascopubs.org In a double-blind study, itraconazole was highly efficacious compared to placebo.
Table 2: Efficacy of Itraconazole in Superficial Mycoses
| Fungal Infection | Key Research Findings | Citation(s) |
|---|---|---|
| Dermatophytoses | Significantly superior to placebo in clinical response and mycological cure. | ascopubs.org |
| Pityriasis Versicolor | Highly efficacious in clinical trials compared to placebo. | ascopubs.org |
Research on Antifungal Prophylaxis in Immunocompromised Patients
In individuals with weakened immune systems, preventing fungal infections is crucial. Itraconazole has been investigated for its role in antifungal prophylaxis.
Itraconazole can be used as prophylaxis in patients at risk for systemic fungal infections, such as those with HIV, undergoing chemotherapy, or post-organ transplant. inhibitortx.com
In patients with advanced HIV and a high risk of histoplasmosis, prophylactic itraconazole has been shown to reduce the incidence of the disease.
It is also used for the prevention of fungal infections during prolonged periods of neutropenia. nih.gov
Mechanisms of Fungal Resistance to Itraconazole and Strategies to Overcome Them
The emergence of antifungal resistance is a growing concern. Several mechanisms of fungal resistance to itraconazole have been identified.
Cyp51A Mutations: A primary mechanism of azole resistance involves alterations in the target enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 or cyp51A gene. Mutations in this gene can decrease the binding affinity of itraconazole to the enzyme. In Aspergillus fumigatus, mutations in the cyp51A gene are a prevalent mechanism of resistance.
Reduced Permeability: Another mechanism of resistance is the reduced intracellular accumulation of the drug. This can be caused by the overexpression of efflux pumps, which are membrane transporters that actively pump the drug out of the fungal cell. In Candida species, the upregulation of genes encoding these pumps, such as CDR1, CDR2, and MDR1, has been linked to azole resistance. In Aspergillus fumigatus, reduced intracellular itraconazole concentration due to efflux pumps has also been observed.
Strategies to overcome this resistance are an active area of research and include the development of new antifungal agents that are not affected by these resistance mechanisms, the use of combination therapies, and the investigation of agents that can inhibit efflux pumps.
Anticancer Therapeutic Applications
Beyond its antifungal properties, itraconazole has been repurposed and investigated for its potential as an anticancer agent. Research has focused on its activity as a monotherapy in specific types of cancer.
Monotherapy Research in Specific Malignancies
Prostate Cancer: Itraconazole has shown potential in the treatment of prostate cancer, with research suggesting it has anti-angiogenic and Hedgehog signaling pathway inhibitory effects. nih.govjpmsonline.com A phase II clinical trial investigated two doses of itraconazole monotherapy in men with metastatic castration-resistant prostate cancer (CRPC). jpmsonline.comCurrent time information in London, GB. The high-dose (600 mg/day) arm showed modest antitumor activity, with a prostate-specific antigen (PSA) progression-free survival (PPFS) rate of 48% at 24 weeks, compared to 11.8% in the low-dose (200 mg/day) arm. clinicaltrials.govCurrent time information in London, GB. The median progression-free survival (PFS) was 35.9 weeks for the high-dose group and 11.9 weeks for the low-dose group. Current time information in London, GB. These effects were not found to be mediated by testosterone (B1683101) suppression. Current time information in London, GB.aacrjournals.org
Basal Cell Carcinoma: Itraconazole has been identified as an inhibitor of the Hedgehog signaling pathway, a key driver in the development of basal cell carcinoma (BCC). spandidos-publications.com An open-label, exploratory phase II trial evaluated itraconazole in patients with nonadvanced BCC. The study found that itraconazole treatment led to a 24% reduction in tumor size and a 65% reduction in Hedgehog pathway activity. In a subset of patients with multiple tumors, four achieved a partial response, and four had stable disease. nih.gov Another phase II study is investigating itraconazole as a neoadjuvant treatment for resectable BCC. ascopubs.org
Table 3: Itraconazole Monotherapy Research in Cancer
| Cancer Type | Key Research Findings | Citation(s) |
|---|---|---|
| Prostate Cancer | High-dose (600 mg/day) itraconazole showed modest antitumor activity in metastatic CRPC. 48% PSA progression-free survival at 24 weeks. | clinicaltrials.govjpmsonline.comCurrent time information in London, GB. |
| Basal Cell Carcinoma | Reduced tumor size by 24% and Hedgehog pathway activity by 65% in a phase II trial. |
Combination Therapy Research with Chemotherapeutic Agents
Research has shown that itraconazole can enhance the efficacy of conventional chemotherapeutic agents. aacrjournals.orgnih.gov This synergistic action is a key area of investigation in oncology. nih.gov In vitro studies have demonstrated that itraconazole can reverse multi-drug resistance in various cancer cell lines, including those of ovarian and breast cancer, by inhibiting the P-glycoprotein efflux pump. nih.govspandidos-publications.com This inhibition leads to higher intracellular concentrations of cytotoxic drugs, thereby increasing their effectiveness. nih.gov
In preclinical models of non-small cell lung cancer (NSCLC), the combination of itraconazole and cisplatin (B142131) resulted in a durable cytostatic tumor growth response and significantly enhanced the antitumor efficacy of cisplatin. aacrjournals.orgnih.gov Similarly, in ovarian cancer, itraconazole has been shown to have synergistic effects when combined with paclitaxel (B517696) in a mouse allograft model, with the combination leading to a significant decrease in tumor weight compared to paclitaxel alone. nih.gov For gastric cancer, in vitro studies indicated a synergistic anticancer effect when itraconazole was combined with 5-FU, and a retrospective review of patient records suggested that the addition of itraconazole to 5-FU-based chemotherapy improved patient outcomes. nih.gov Retrospective studies have also pointed to a survival advantage when itraconazole is used in combination with chemotherapy for refractory ovarian cancer, triple-negative breast cancer, pancreatic cancer, and biliary tract cancer. spandidos-publications.comiiarjournals.org
Investigations in Various Cancer Types
The anticancer potential of itraconazole has been explored across a wide range of malignancies. ecancer.orgecancer.orgnih.gov
Glioblastoma: Itraconazole is a component of the CUSP9* protocol, a multi-agent cocktail of repurposed drugs for recurrent glioblastoma. ecancer.org Research has also indicated that itraconazole can induce autophagy, which may have an anti-tumor effect in glioblastoma. ecancer.orgnih.gov
Breast Cancer: Early in vitro research identified itraconazole's ability to reverse multidrug resistance in human breast cancer cell lines. nih.gov Retrospective data has also suggested a survival advantage for patients with triple-negative breast cancer when treated with itraconazole in combination with chemotherapy. spandidos-publications.comiiarjournals.org
Pancreatic Cancer: There are reports of activity in pancreatic cancer. ecancer.org A case report detailed a patient with unresectable pancreatic adenocarcinoma who showed a response to itraconazole treatment over nine months without concurrent chemotherapy. i2b.us Retrospective studies also support a survival advantage for patients with pancreatic cancer treated with itraconazole. spandidos-publications.comiiarjournals.org In the second-line or additional setting for metastatic pancreatic cancer, combination chemotherapy with itraconazole yielded a response rate of 37%. iiarjournals.org
Melanoma: In vitro and in vivo studies have demonstrated itraconazole's anti-melanoma effects. oncotarget.comnih.gov It has been shown to inhibit the proliferation and colony formation of human melanoma cells and suppress tumor growth in xenograft mouse models. oncotarget.comnih.govfrontiersin.org The mechanism involves the suppression of multiple signaling pathways, including Hedgehog, Wnt, and PI3K/mTOR. oncotarget.comnih.gov Itraconazole also induces autophagy-mediated apoptosis in melanoma cells. frontiersin.orgnih.gov
Endometrial Cancer: Itraconazole has been found to suppress the proliferation of certain endometrial cancer cell lines by inhibiting the AKT/mTOR signaling pathway. iiarjournals.orgnih.govamazonaws.com It also appears to induce autophagy in these cells. nih.govamazonaws.com Furthermore, recent research indicates that itraconazole can inhibit the Wnt/β-catenin signaling pathway, leading to the polarization of tumor-associated macrophages, which may enhance the efficacy of immunotherapy in endometrial cancer. nih.gov
Leukemia: Early preclinical studies showed that itraconazole could reverse multidrug resistance in murine and human leukemia cell lines. nih.govnih.gov A sub-analysis of patients with acute lymphoblastic leukemia suggested that itraconazole treatment might be associated with improved disease-free survival. spandidos-publications.com
Repurposing Strategies in Oncology and Drug Discovery
The repurposing of existing drugs like itraconazole for cancer treatment is an attractive strategy due to the reduced time and cost compared to developing novel drugs. nih.govspandidos-publications.comi2b.usnih.gov Itraconazole, an antifungal agent approved by the FDA, has been clinically used for over three decades, and a growing body of evidence supports its antineoplastic activities. nih.gov
Drug screening of FDA-approved compounds identified itraconazole as having potent anti-angiogenic activity and the ability to inhibit the Hedgehog signaling pathway. ecancer.orgnih.gov These anticancer effects, which also include the induction of autophagy and reversal of multidrug resistance, are achieved at clinically relevant doses. nih.govecancer.orgi2b.us This has led to its investigation as an anti-cancer agent in numerous clinical trials for cancers such as prostate, lung, and basal cell carcinoma. ecancer.orgecancer.orgnih.gov Its potential to synergize with other chemotherapeutic agents further enhances its appeal as a repurposed drug in oncology. nih.govecancer.org The CUSP9* protocol for glioblastoma, which includes itraconazole, is an example of a multi-drug repurposing strategy. ecancer.org The ongoing exploration of itraconazole in various cancer types and in combination with other treatments underscores its potential as a repurposed therapeutic. spandidos-publications.comnih.gov
Antiviral Therapeutic Applications
Research on Enterovirus Infections
Itraconazole has been identified as a broad-spectrum inhibitor of enteroviruses. asm.orgnih.govohsu.edu Research has demonstrated its efficacy against a range of enteroviruses, including poliovirus, coxsackievirus, enterovirus-71 (EV71), and rhinovirus. asm.orgnih.gov In one study, itraconazole was effective against all tested enteroviruses with 50% effective concentration (EC50) values ranging from 0.12 to 1.81 μM. asm.org
The mechanism of its antiviral action against enteroviruses involves targeting the viral nonstructural protein 3A, which is involved in viral RNA replication. asm.org Another identified mechanism is the inhibition of the host protein oxysterol-binding protein (OSBP), which plays a crucial role in the formation of viral replication organelles by shuttling lipids. nih.govohsu.edumdpi.com Studies have also confirmed its antiviral activity against echovirus 30, where it was shown to inhibit a critical step that occurs approximately 6 hours after infection. mdpi.comnih.gov
Preclinical and Clinical Evaluation for Emerging Viral Diseases (e.g., SARS-CoV-2)
Following the outbreak of COVID-19, itraconazole was investigated as a potential therapeutic due to its in vitro activity against SARS-CoV-2 in Vero and human Caco-2 cells. nih.govnih.govresearchgate.net However, subsequent preclinical and clinical evaluations yielded disappointing results. nih.govnih.gov
In a hamster model of acute SARS-CoV-2 infection, itraconazole did not reduce the viral load in the lungs, stools, or ileum, despite achieving adequate drug concentrations in the plasma and lungs. nih.govnih.gov Furthermore, it failed to prevent viral transmission in a hamster transmission model. nih.govnih.gov
Toxicological and Safety Research of Itraconazole
Hepatotoxicity Research
Itraconazole (B105839) therapy has been associated with liver injury, ranging from mild and transient enzyme elevations to severe acute hepatitis, with rare instances necessitating liver transplantation or resulting in fatalities. nih.gov
The precise cause of clinically apparent hepatotoxicity induced by itraconazole remains unclear, but it is believed to correlate with the drug's ability to alter sterol synthesis and inhibit cytochrome P450 (P450) enzyme activity. nih.gov Liver injury from itraconazole typically manifests as a cholestatic pattern, characterized by damage to the interlobular bile ducts, which can potentially lead to ductopenia, a condition where bile ducts are reduced in number. droracle.airesearchgate.netmedsafe.govt.nzresearchgate.netbrieflands.com Cases of chronic cholestasis, consistent with vanishing bile duct syndrome, have been reported. nih.gov
Studies suggest the involvement of itraconazole in the inhibition of multidrug resistance protein 3 (MDR3/ABCB4), a bile canalicular phospholipid translocator. This inhibition reduces the efflux of phospholipids (B1166683) into bile, which are essential for protecting cholangiocytes from bile acids. The resulting 'naked' bile acids are thought to damage cholangiocytes and small bile ducts, leading to impaired bile flow and cholestatic liver injury. researchgate.netxiahepublishing.com Immunoallergic features such as rash, fever, or eosinophilia are uncommon in itraconazole-induced liver injury. nih.gov
Itraconazole is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a major liver enzyme responsible for its metabolism and that of many other drugs. nih.govaacrjournals.orgfrontiersin.orgnih.govnih.govtaylorandfrancis.comfda.gov This inhibition can lead to significant drug-drug interactions, potentially increasing or decreasing plasma concentrations of co-administered medications, thereby altering their toxicity and efficacy. nih.govaacrjournals.orgfrontiersin.orgnih.govnih.govtaylorandfrancis.comfda.gov
Research indicates that pretreatment with P450 inducers, such as phenobarbital, significantly reduced itraconazole-induced hepatotoxicity in rats. Conversely, pretreatment with P450 inhibitors, like SKF 525A, enhanced it. These findings suggest that cytochrome P450 enzymes play a crucial role in the detoxification of itraconazole or its reactive metabolites. brieflands.comaacrjournals.orgnih.gov While the exact mechanism of triazole-induced liver damage is not fully understood, competitive inhibition of liver oxidative metabolism through rapid and reversible binding to CYP450 metabolic enzymes is considered a contributing factor. frontiersin.org
In research and clinical settings, regular monitoring of hepatic function is a critical safety measure for subjects receiving itraconazole, particularly during prolonged treatment or in individuals with pre-existing liver conditions. droracle.aimedsafe.govt.nznih.govekb.egresearchgate.netijbcp.comfda.govhres.capsu.edu Liver function tests (LFTs) should be performed at baseline and periodically throughout the study or treatment duration. droracle.ainih.govresearchgate.netijbcp.com
Although transient, mild-to-moderate elevations in serum aminotransferase levels are observed in approximately 1% to 5% of patients on continuous itraconazole therapy, these are often asymptomatic and self-limited, sometimes resolving even with continued treatment. nih.govresearchgate.netijbcp.compsu.edu However, if signs or symptoms suggestive of liver dysfunction emerge—such as unusual fatigue, anorexia, nausea, vomiting, jaundice, abdominal pain, dark urine, or pale stools—itraconazole administration should be immediately discontinued, and comprehensive liver function testing should be conducted. droracle.ainih.govfda.govhres.ca
Developmental and Reproductive Toxicology
Studies in preclinical models have investigated the potential developmental and reproductive toxicities of itraconazole.
Animal studies have demonstrated dose-related maternal toxicity, embryotoxicity, and teratogenicity of itraconazole. In rats, doses ranging from approximately 40 to 160 mg/kg/day (5 to 20 times the maximum recommended human dose) were associated with major skeletal defects. drugs.comjanssenlabels.comhres.ca In mice, doses around 80 mg/kg/day (10 times the maximum recommended human dose) resulted in encephaloceles and/or macroglossia. drugs.comjanssenlabels.comhres.ca
Embryolethal effects, including increased fetal resorption, have been observed in pregnant rats, particularly at higher doses (e.g., 150 mg/kg body weight) during implantation and organogenesis periods, and at 100 mg/kg body weight during the implantation period. researchgate.nettandfonline.comtandfonline.comresearchgate.netresearchgate.net Itraconazole has also been shown to cross the placenta in a rat model. drugs.comjanssenlabels.com
The following table summarizes key findings from preclinical models regarding itraconazole's developmental and reproductive effects:
| Species | Dose Range (mg/kg/day) | Gestational Period | Observed Effects | Reference |
| Rats | 40-160 | Not specified | Major skeletal defects, dose-related maternal toxicity, embryotoxicity, teratogenicity | drugs.comjanssenlabels.comhres.ca |
| Rats | 75, 100, 150 | GD 1-7 (Implantation) | Embryolethal effect (100, 150 mg/kg), reduced maternal body weight gain, reduced fetal body weight, increased early and late resorption | researchgate.nettandfonline.comtandfonline.comresearchgate.netresearchgate.net |
| Rats | 75, 100, 150 | GD 8-14 (Organogenesis) | Embryolethal effect (150 mg/kg), elevated teratogenicity (100 mg/kg) with abnormalities like abdominal hernia, protruding tongue, exencephaly, incompletely ossified/missing skull bones, abnormal vertebrae, fused/supernumerary ribs | researchgate.nettandfonline.comtandfonline.comresearchgate.netresearchgate.net |
| Rats | 75, 100, 150 | GD 14-20 (Fetal Development) | Minimal adverse effects observed at these doses | researchgate.nettandfonline.comtandfonline.com |
| Mice | 80 | Not specified | Encephaloceles and/or macroglossia, dose-related maternal toxicity, embryotoxicity, teratogenicity | drugs.comjanssenlabels.comhres.ca |
Itraconazole has generally shown no mutagenic effects across a comprehensive battery of in vitro and in vivo genotoxicity tests. These tests include the DNA repair test (unscheduled DNA synthesis) in primary rat hepatocytes, Ames tests using various Salmonella typhimurium and Escherichia coli strains, mouse lymphoma gene mutation tests, sex-linked recessive lethal mutation tests in Drosophila melanogaster, chromosome aberration tests in human lymphocytes, a cell transformation test, a dominant lethal mutation test, and micronucleus tests in mice and rats. janssenlabels.comhiv.govfda.govresearchgate.net
However, some research indicates that itraconazole can be genotoxic to both mothers and fetuses in pregnant rats. This genotoxicity was evidenced by a significant elevation in comet assay parameters (such as percentage of fragmented DNA, tail moment, and olive moment) and DNA fragmentation measured by diphenylamine (B1679370) assay in liver samples. These findings suggest that itraconazole can severely affect fetal genetic material. researchgate.nettandfonline.comtandfonline.comnih.gov
Other Systemic Toxicities (Research Focus)
Research into Itraconazole's systemic toxicities has identified several areas of concern in preclinical and clinical studies, shedding light on its potential impact beyond its primary antifungal action.
Bone and Dental Anomalies in Animal Models
Itraconazole has been shown to induce bone and dental anomalies in animal models, particularly in rats and mice. Toxicology studies in rats demonstrated that Itraconazole can cause bone defects at dosage levels as low as 20 mg/kg/day, which is approximately 2.5 times the maximum recommended human dose (MRHD). These defects included reduced bone plate activity, thinning of the zona compacta of large bones, and increased bone fragility fda.govfda.gov. Higher doses, such as 80 mg/kg/day over one year or 160 mg/kg/day for six months, also induced small tooth defects in rats fda.govfda.gov.
In studies involving pregnant animals, Itraconazole was found to cause dose-related increases in maternal toxicity, embryotoxicity, and teratogenicity. In rats, dosage levels of approximately 40–160 mg/kg/day (5–20 times the MRHD) resulted in major skeletal defects in offspring. In mice, approximately 80 mg/kg/day (10 times the MRHD) led to encephaloceles and/or macroglossia hiv.gov. Further research in mice identified critical periods of susceptibility for these malformations. Single oral administrations of Itraconazole at doses such as 150 mg/kg body weight on gestation days 9 to 11 were associated with cleft palate and limb defects, with the maximal response observed on gestation day 10. Axial skeletal defects were primarily seen after exposure on gestation days 8 and 9 researchgate.net.
Cardiac Effects and Interactions
Cardiac toxicity is a recognized, albeit uncommon, side effect associated with Itraconazole scirp.orgbmj.com. Early reports in the late 1990s linked Itraconazole to cardiac failure, prompting a review of the Adverse Event Reporting System (AERS) database, which identified 58 cases of cardiac toxicity possibly associated with the compound between 1992 and 2001 scirp.orgbmj.com. This led to an FDA-issued black box warning in 2001 scirp.org.
Research has explored the mechanisms underlying Itraconazole's cardiotoxicity. Ex vivo live-heart studies in Sprague Dawley rats demonstrated that Itraconazole significantly reduced contractility. At exposures of 2–2.5 µg/mL, contractility decreased by 22.2% ± 15.7%, and the amplitude of left ventricular pressure decreased by 11% ± 0.17% scirp.org. Electron micrographs and alterations in mitochondrial respiration suggest mitochondrial toxicity as a potential underlying mechanism for these effects scirp.orgbmj.comnih.govresearchgate.net. Some studies propose that Itraconazole may directly inhibit mitochondrial oxidative phosphorylation in myocardial tissue in a dose-dependent manner scirp.org. Other research, using isolated rabbit hearts, showed that Itraconazole directly decreased cardiac contractility (by over 30% at 0.3 µM), heart rate, and coronary flow, and prolonged PR/QRS intervals osti.gov. While some studies suggest mitochondrial dysfunction scirp.orgbmj.comnih.govresearchgate.net, others have found no direct effect on mitochondrial membrane potential or interference with mitochondrial enzymes, suggesting the exact mechanism of negative inotropy remains uncertain and requires further study osti.gov.
Itraconazole has been associated with a range of cardiac and fluid-related adverse events, including new-onset hypertension, cardiomyopathy, reduced ejection fraction, and edema nih.govdroracle.airesearchgate.net. A retrospective study identified edema (74% of patients) and heart failure (19.4% with reduced ejection fraction, 22.6% with preserved ejection fraction) as common symptoms in a cohort of patients experiencing Itraconazole-related cardiac toxicity researchgate.net. Worsening or new hypertension was also observed in 25.8% of patients researchgate.net.
Neurological Effects
Itraconazole therapy has been associated with various neurological effects. While headache is commonly reported, more significant neurological disturbances have been documented researchgate.netoup.com. Peripheral neuropathy, manifesting as a sensorimotor polyneuropathy affecting the hands and feet, has been observed oup.com. Tremor has also been reported in some patients receiving long-term Itraconazole therapy, with some cases showing a potential toxicity-exposure relationship at elevated Itraconazole levels researchgate.netoup.com. In one case, a patient with pre-existing diabetic neuropathy developed acute painful neuropathy with Itraconazole therapy, characterized by axonal degeneration, which stabilized after discontinuation of the drug diabetesjournals.org.
A notable area of research involves the potentiation of neurotoxicity when Itraconazole is co-administered with certain drugs, particularly vincristine (B1662923). Several cases have reported severe vinca (B1221190) alkaloid-induced neurotoxicity in patients, including children with acute lymphoblastic leukemia (ALL), who received Itraconazole concurrently with vincristine ecancer.orgtandfonline.comresearchgate.netoup.com. This enhanced neurotoxicity is believed to be primarily due to Itraconazole's inhibitory effect on the CYP3A subfamily enzymes, which metabolize vincristine ashpublications.org. The symptoms observed included paresthesia, weakness, paralytic ileus, constipation, and urine retention researchgate.net. Resolution of these symptoms often occurred upon cessation of Itraconazole tandfonline.com.
Conversely, some research has explored potential beneficial neurological effects. In an experimental autoimmune encephalomyelitis (EAE) model, which mimics multiple sclerosis, Itraconazole treatment significantly diminished limb disabilities and reduced demyelination in spinal tissues. It also decreased the hyperactivation of the endoplasmic reticulum (ER) stress response and apoptosis pathways, suggesting a novel mechanism for treating autoimmune neurological conditions umw.edu.pl.
Drug-Drug Interactions and Polypharmacy Research
Itraconazole is well-known for its significant potential for drug-drug interactions (DDIs), primarily due to its potent inhibitory effects on drug-metabolizing enzymes and transporters.
Mechanisms of Cytochrome P450 3A4 Inhibition and its Impact on Co-administered Drugs
Itraconazole is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a major enzyme involved in the metabolism of a large proportion of clinically used drugs ecancer.orginvestorroom.compharmacytimes.com. This inhibition can lead to increased plasma concentrations and systemic exposure of co-administered drugs that are substrates of CYP3A4, potentially resulting in enhanced pharmacological effects or toxicities investorroom.comnih.govfrontiersin.org.
The mechanism of CYP3A4 inhibition by Itraconazole is complex and involves not only the parent compound but also its metabolites. Itraconazole undergoes extensive hepatic metabolism, forming several inhibitory metabolites, including hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ) nih.govecancer.orgnih.govduke.eduresearchgate.netscispace.comnih.gov. These metabolites are potent CYP3A4 inhibitors themselves, with some being as potent as or even more potent than the parent compound researchgate.netscispace.comnih.gov. For example, studies have shown that ND-ITZ exhibits a lower unbound IC50 value (0.4 nM) compared to Itraconazole (6.1 nM), OH-ITZ (4.6 nM), and keto-ITZ (7.0 nM) when inhibiting midazolam hydroxylation in human liver microsomes researchgate.net.
Beyond CYP3A4, Itraconazole also inhibits the efflux pump P-glycoprotein (P-gp) ashpublications.orgfrontiersin.org. This dual inhibition of CYP3A4 and P-gp can further amplify the systemic exposure of co-administered drugs that are substrates for both pathways, such as vincristine, leading to increased neurotoxicity ashpublications.orgfrontiersin.org.
The impact of Itraconazole's CYP3A4 inhibition on co-administered drugs is significant. For instance, co-administration of Itraconazole with palbociclib (B1678290) increased the area under the curve (AUC) and maximum concentration (Cmax) of palbociclib by 87% and 34%, respectively frontiersin.orgfrontiersin.org. Similarly, the exposure to SHR6390, another CYP3A4 substrate, was moderately increased (up to 2.9-fold) in the presence of Itraconazole frontiersin.orgfrontiersin.org.
Below is a table summarizing the in vitro inhibition constants (unbound Ki and IC50 values) for Itraconazole and its active metabolites against CYP3A4, using midazolam as a probe substrate:
| Compound | Unbound Ki (nM) | Unbound IC50 (nM) |
| Itraconazole (ITZ) | 1.3 researchgate.netnih.gov | 6.1 researchgate.netnih.gov |
| Hydroxy-Itraconazole (OH-ITZ) | 14.4 researchgate.netnih.gov | 4.6 researchgate.netnih.gov |
| Keto-Itraconazole (keto-ITZ) | Not specified researchgate.netnih.gov | 7.0 researchgate.netnih.gov |
| N-desalkyl-Itraconazole (ND-ITZ) | Not specified researchgate.netnih.gov | 0.4 researchgate.netnih.gov |
Physiologically-Based Pharmacokinetic (PBPK) Modeling for Interaction Predictions
Physiologically-Based Pharmacokinetic (PBPK) modeling has emerged as a valuable tool for predicting Itraconazole pharmacokinetics and its drug-drug interactions. Developing accurate PBPK models for Itraconazole has been challenging due to its complex saturable pharmacokinetics and the presence of multiple active metabolites that also inhibit CYP3A4 nih.govresearchgate.net.
Recent advancements in PBPK modeling for Itraconazole have utilized both 'bottom-up' and 'top-down' approaches, incorporating extensive in vitro and in vivo data for Itraconazole and its major metabolites (hydroxy-itraconazole and keto-itraconazole) nih.govresearchgate.netresearchgate.net. These models aim to provide a comprehensive mechanistic understanding and improve the confidence in DDI predictions nih.govresearchgate.net.
A developed PBPK model for Itraconazole and hydroxy-itraconazole has successfully described their pharmacokinetics, including accumulation after repeated doses, and has been verified against observed clinical data from numerous studies researchgate.netresearchgate.net. This model has been used to simulate clinical DDIs, such as those with midazolam (a CYP3A4 substrate), with predictions typically falling within 1.25-fold to 1.5-fold of observed data in a majority of studies researchgate.net. Furthermore, PBPK models have successfully predicted Itraconazole DDIs with other CYP3A4 substrates within a 2-fold error nih.gov.
PBPK modeling provides insights into the relative contribution of Itraconazole metabolites to clinical DDIs and can aid in optimizing clinical DDI study designs by considering factors like formulation, dosing duration, regimen, and food status to maximize inhibitory effects researchgate.netdiva-portal.org. These models are crucial in drug development, allowing for the assessment of various DDI scenarios that would be impractical or costly to test clinically mdpi.com.
Advanced Research Methodologies and Future Directions
In Vitro Research Models and Assays
In vitro studies are fundamental in elucidating the cellular and molecular mechanisms of Intrazole and identifying its activity against various biological targets. These models provide controlled environments to assess the compound's direct effects on cells and biomolecules.
Cell Line-Based Studies (e.g., Cancer Cell Lines, Fungal Strains, Viral Culture Systems)
This compound demonstrates significant activity in various cell line-based studies. As an antifungal, it exhibits in vitro efficacy against a range of fungal species, including Blastomyces dermatitidis, Histoplasma capsulatum, Histoplasma duboisii, Aspergillus flavus, Aspergillus fumigatus, and Trichophyton species. Its mechanism involves the destruction of the fungal cell membrane farmako.inplatinumrx.inplatinumrx.in1mg.comdrugbank.com.
Beyond its antifungal applications, this compound has been explored in cancer cell lines for its potential anticancer activities. Research indicates that this compound can inhibit the Hedgehog signaling pathway and angiogenesis, directly impeding the growth of several types of tumor cells wikipedia.orgresearchgate.net. For instance, studies have shown that this compound can induce luciferase activity in reporter cell lines, such as HeLa cells, in the context of screening for modulators of specific gene promoters like SAMD9 rospatent.gov.ru.
Furthermore, this compound has shown broad-spectrum antiviral activity in cell culture systems. It has been found to be effective against enteroviruses, cardioviruses, and hepatitis C virus. This antiviral action is mediated through a novel target, the oxysterol-binding protein (OSBP), distinct from its antifungal mechanism researchgate.net.
High-Throughput Screening Approaches for Novel Activities
High-throughput screening (HTS) methodologies have been employed to identify novel activities of compounds, including this compound, within large chemical libraries. While specific detailed HTS data for this compound's novel activities are not widely published in general research findings, patent literature indicates its inclusion in HTS campaigns. For example, this compound is listed among compounds screened for their ability to induce specific gene promoter activities, such as SAMD9, in reporter cell lines rospatent.gov.ru. It has also been considered in the context of high-throughput screening for identifying chemical penetration enhancer combinations justia.comgoogleapis.com. Clonogenic assays, which are adaptable to HTS, are also utilized to measure the biological activity of agents, including those like this compound, that may influence cell proliferation or differentiation google.com.
Molecular Docking and Computational Studies
Molecular docking and other computational studies play a crucial role in understanding the interaction of this compound with its biological targets at an atomic level. In silico studies have been utilized to explore the binding mechanisms of this compound. For instance, computational analyses have been performed to investigate how this compound binds to oxysterol-binding protein (OSBP), which is crucial for its observed antiviral activity against picornaviruses. These studies help in deciphering the structural features of this compound that are important for its diverse pharmacological activities and can guide the development of derivatives with enhanced specificity researchgate.net.
In Vivo Preclinical Models
In vivo preclinical models are essential for evaluating the therapeutic potential of this compound in a living organism, providing insights into its efficacy, distribution, and effects within complex biological systems.
Xenograft Models in Oncology Research
This compound has been investigated in xenograft models, particularly in oncology research, to assess its antitumor efficacy. While specific detailed data from xenograft studies solely focused on this compound are not extensively provided in general search results, its exploration as an anticancer agent in clinical settings implies preceding preclinical in vivo work. Itraconazole (B105839) has been explored in patients with various cancers, including basal cell carcinoma, non-small cell lung cancer, glioblastoma, and prostate cancer wikipedia.org. Clinical phase II studies have shown that high-dose Itraconazole was associated with significant prostate-specific antigen (PSA) responses and delayed tumor progression in men with advanced prostate cancer, suggesting efficacy that would typically be supported by xenograft data wikipedia.org. Patent documents also list this compound in the context of patient-derived xenograft (PDX) models and ex-vivo organ culture (EVOC) systems, which are platforms used for evaluating the response of cancerous tissues to anti-cancer treatments epo.orggoogle.comgoogleapis.com.
Animal Models for Fungal Infections
As a well-established antifungal medication, this compound has been extensively studied in animal models to confirm its efficacy against various fungal infections. Animal studies have been conducted to assess its ability to treat systemic and localized fungal infections by inhibiting fungal growth through the destruction of the fungal cell membrane farmako.inplatinumrx.inplatinumrx.in1mg.com. These in vivo models are critical for understanding the compound's effectiveness in a physiological setting and for monitoring the progression and resolution of fungal infections through methods such as fungal culture tests medibuddy.in.
Viral Infection Models (e.g., Hamster Models for SARS-CoV-2)
Viral infection models play a crucial role in evaluating the antiviral efficacy of novel compounds like this compound. Hamster models, particularly those utilizing SARS-CoV-2, have emerged as valuable tools due to their susceptibility to the virus and their ability to mimic key aspects of human COVID-19 pathology. These models allow for the assessment of a compound's ability to reduce viral load, mitigate disease severity, and prevent pathological changes in infected tissues.
In a typical study, hamsters are inoculated with SARS-CoV-2, and then this compound is administered via a relevant route. Key parameters monitored include body weight changes, clinical scores (e.g., ruffled fur, hunched posture, labored breathing), and viral titers in various organs such as the lungs, nasal turbinates, and trachea. Histopathological examination of lung tissue is also critical to assess the extent of viral pneumonia, inflammation, and tissue damage. Quantitative reverse transcription polymerase chain reaction (RT-qPCR) is commonly employed to quantify viral RNA levels, while plaque assays or tissue culture infectious dose 50% (TCID50) are used to determine infectious viral particles. Immunological responses, such as cytokine profiles and antibody production, may also be assessed to understand the compound's impact on the host immune system.
Table 1: Illustrative Viral Load Reduction in Hamster Lung Tissue
| Study Group | Viral Titer (PFU/mL) - Day 3 Post-Infection (Mean ± SD) | Viral Titer (PFU/mL) - Day 7 Post-Infection (Mean ± SD) |
| Vehicle Control | 1.2 x 10^7 ± 0.5 x 10^7 | 8.5 x 10^6 ± 0.3 x 10^6 |
| This compound (Low Dose) | 5.8 x 10^6 ± 0.2 x 10^6 | 3.1 x 10^6 ± 0.1 x 10^6 |
| This compound (High Dose) | 1.5 x 10^6 ± 0.1 x 10^6 | 7.0 x 10^5 ± 0.05 x 10^5 |
Note: PFU = Plaque-forming units; SD = Standard Deviation. This table presents hypothetical data for illustrative purposes only.
Toxicological Animal Models
Toxicological animal models are indispensable for characterizing the potential adverse effects of this compound before human clinical trials. These studies are designed to identify target organs of toxicity, establish dose-response relationships, and determine a no-observed-adverse-effect level (NOAEL). Various species, typically rodents (e.g., rats, mice) and non-rodents (e.g., dogs, non-human primates), are utilized to provide a comprehensive toxicological profile.
Studies range from acute (single-dose) to subchronic (e.g., 28-day, 90-day) and chronic (e.g., 6-month, 12-month) durations, depending on the intended clinical use and regulatory guidelines. Endpoints evaluated include clinical observations (e.g., changes in behavior, body weight, food consumption), ophthalmology, hematology, clinical chemistry (e.g., liver and kidney function markers), urinalysis, gross pathology, organ weights, and histopathology of a wide range of tissues. Specialized studies, such as genotoxicity (e.g., Ames test, micronucleus test) and reproductive toxicity studies, are also conducted to assess specific risks. The data generated from these models are critical for informing the design of initial human clinical trials and predicting potential toxicities.
Table 2: Illustrative Hematology Parameters in a 28-Day Rat Toxicology Study
| Parameter | Units | Control Group (Mean ± SD) | This compound (Low Dose) (Mean ± SD) | This compound (High Dose) (Mean ± SD) |
| Red Blood Cell Count | 10^6/µL | 7.5 ± 0.3 | 7.3 ± 0.4 | 6.9 ± 0.5 |
| Hemoglobin | g/dL | 14.8 ± 0.6 | 14.5 ± 0.7 | 13.9 ± 0.8 |
| White Blood Cell Count | 10^3/µL | 8.2 ± 1.1 | 8.5 ± 1.2 | 9.1 ± 1.5 |
| Platelet Count | 10^3/µL | 850 ± 75 | 830 ± 80 | 790 ± 90 |
Note: SD = Standard Deviation. This table presents hypothetical data for illustrative purposes only.
Clinical Research Methodologies
Clinical research methodologies for a compound like this compound are designed to systematically evaluate its properties and effects in human subjects, progressing through various phases to gather comprehensive data.
Pharmacokinetic and Pharmacodynamic Clinical Trial Designs
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are fundamental in clinical development to understand how this compound is handled by the body and what effects it produces. PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. Typical PK parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), half-life (t½), and clearance (CL). These studies often involve intensive blood sampling over time following single or multiple doses.
PD studies, on the other hand, investigate the biochemical, physiological, and pharmacological effects of this compound on the body. This can involve measuring biomarkers of disease activity, target engagement, or downstream biological effects. For an antiviral compound, PD endpoints might include changes in viral load in patients, modulation of immune markers, or reduction in inflammatory cytokines. PK/PD modeling integrates these data to establish relationships between this compound exposure and its effects, which is crucial for optimizing dosing strategies. These studies are typically conducted in early-phase clinical trials (Phase 1 and early Phase 2).
Table 3: Illustrative Single-Dose Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Units | Mean ± SD |
| Cmax | ng/mL | 550 ± 80 |
| Tmax | hours | 2.5 ± 0.8 |
| AUC(0-inf) | ng·h/mL | 4200 ± 600 |
| t½ | hours | 18.0 ± 3.0 |
| CL/F | L/h | 15.0 ± 2.5 |
Note: Cmax = Maximum plasma concentration; Tmax = Time to Cmax; AUC(0-inf) = Area under the curve from time zero to infinity; t½ = Half-life; CL/F = Apparent oral clearance; SD = Standard Deviation. This table presents hypothetical data for illustrative purposes only.
Therapeutic Drug Monitoring (TDM) in Clinical Practice and Research
Therapeutic Drug Monitoring (TDM) involves measuring drug concentrations in biological fluids (e.g., blood plasma) to optimize individual patient therapy. For a compound like this compound, TDM can be a valuable tool in both clinical practice and further research. In clinical practice, TDM helps ensure that drug concentrations remain within a therapeutic window, maximizing efficacy while potentially minimizing the risk of sub-therapeutic levels. This is particularly relevant for drugs with a narrow therapeutic index, significant inter-individual variability in PK, or where the clinical effect is difficult to assess directly.
In research, TDM can provide insights into patient adherence, drug-drug interactions, and the impact of physiological changes (e.g., renal or hepatic impairment) on this compound's pharmacokinetics. It can also be used to establish exposure-response relationships more precisely, informing future clinical trial designs and potentially identifying patient populations that may benefit from individualized dosing. TDM methodologies typically involve validated analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), for accurate and precise quantification of this compound and its active metabolites.
Clinical Trial Designs for Efficacy and Safety Assessment (excluding dosage/administration details)
Clinical trials for efficacy and safety assessment are structured into distinct phases, each with specific objectives.
Phase 1 Trials: These are typically small studies in healthy volunteers or patients with the target condition. The primary objective is to assess the compound's initial safety and tolerability, and to characterize its pharmacokinetics. Efficacy assessment in Phase 1 is usually exploratory, focusing on preliminary indications of biological activity or target engagement.
Phase 2 Trials: These trials involve a larger group of patients with the target disease. The main goal is to evaluate the efficacy of this compound against a specific disease endpoint and to further assess its safety profile. These studies are often randomized, controlled, and may include multiple treatment arms to explore different regimens. Efficacy endpoints are carefully chosen to reflect the compound's intended therapeutic effect (e.g., reduction in viral load, improvement in clinical symptoms, prevention of disease progression). Safety assessments continue to be a critical component, with ongoing monitoring for adverse events and laboratory abnormalities.
Phase 3 Trials: These are large-scale, pivotal trials conducted in diverse patient populations, often across multiple centers globally. The primary objective is to confirm the efficacy of this compound and to gather extensive data on its safety in a larger patient cohort. These trials are typically randomized, double-blind, and placebo-controlled or active-controlled, designed to provide definitive evidence of clinical benefit and to support regulatory approval. Efficacy endpoints are usually clinically meaningful outcomes, and safety monitoring is rigorous, collecting data on all observed events.
Across all phases, rigorous statistical methods are employed to analyze the collected data, ensuring the robustness and validity of the findings regarding this compound's efficacy and safety.
Novel Formulations and Delivery Systems Research
Research into novel formulations and delivery systems for this compound aims to enhance its therapeutic profile, improve patient adherence, and overcome challenges associated with its physicochemical properties or conventional administration routes. This area of research explores innovative ways to present and deliver the active pharmaceutical ingredient to the body, optimizing its bioavailability, targeting specific tissues, or providing sustained release.
Examples of novel formulation strategies include the development of nanoparticles (e.g., lipid nanoparticles, polymeric nanoparticles) to improve solubility, enhance cellular uptake, or enable targeted delivery to infected cells or tissues. Liposomal formulations can encapsulate this compound, potentially reducing systemic exposure while increasing concentration at the site of action. Amorphous solid dispersions can improve the dissolution rate and bioavailability of poorly soluble compounds.
Delivery systems research might also investigate sustained-release formulations (e.g., injectable depots, implants) to reduce dosing frequency and improve patient convenience. Transdermal patches, pulmonary delivery systems (for respiratory infections), or specialized oral formulations that bypass first-pass metabolism are other avenues explored. The objective is to design systems that not only deliver this compound effectively but also contribute to an improved therapeutic outcome by modulating its pharmacokinetic profile and minimizing potential side effects. This research involves extensive physicochemical characterization, in vitro release studies, and in vivo pharmacokinetic and pharmacodynamic evaluations in relevant animal models.
Super-Bioavailability Formulations
The development of super-bioavailability (SUBA) itraconazole formulations represents a significant advancement in addressing the pharmacokinetic limitations of conventional itraconazole (CITZ) karger.comoup.comathenaeumpub.com. CITZ has a limited bioavailability, often around 55% in dissolved form, and its absorption is significantly impacted by food intake and gastric acidity dovepress.comathenaeumpub.comasm.org.
SUBA-itraconazole formulations, such as those containing a solid dispersion of itraconazole in a pH-dependent polymeric matrix (e.g., hypromellose phthalate), are designed to enhance both dissolution and intestinal absorption karger.comoup.comathenaeumpub.com. Studies have shown that SUBA-itraconazole can significantly increase oral bioavailability, with some reports indicating a 173% increase compared to traditional oral formulations, alongside reduced interpatient variability oup.comasm.org. This novel formulation also exhibits less dependence on food or gastric acid for absorption, a notable improvement over CITZ oup.comasm.org.
Research has demonstrated that SUBA-itraconazole can achieve more consistent therapeutic concentrations dovepress.comdovepress.com. For instance, a study comparing 65 mg and 50 mg twice-daily doses of SUBA-itraconazole found statistically significant higher trough concentrations with the 65 mg dose karger.com.
Table 1: Bioavailability Comparison: Conventional vs. Super-Bioavailability Itraconazole
| Formulation Type | Bioavailability (Relative to Conventional) | Variability | Food/Acid Effect on Bioavailability |
| Conventional | Baseline (e.g., 55% dissolved) athenaeumpub.com | High | Significant athenaeumpub.comasm.org |
| SUBA-Itraconazole | ~173% increase oup.comasm.org | Reduced | Minimal oup.comasm.org |
Nanocarrier Systems (e.g., Lipid Nanocapsules) for Enhanced Efficacy and Reduced Toxicity
Nanocarrier systems offer promising avenues for improving the delivery of itraconazole, particularly for poorly soluble drugs like ITZ, which is classified as a BCS class II drug pharmaexcipients.comdovepress.com. These systems aim to enhance drug solubility, improve targeted delivery, and potentially reduce systemic exposure and associated toxicities.
Nanostructured Lipid Carriers (NLCs): NLCs have been investigated as topical delivery systems for itraconazole to increase its localization in skin lesions and reduce systemic exposure sci-hub.se. Itraconazole-loaded NLCs have shown high entrapment efficiency (e.g., ~97%) and nanometric sizes (~216–340 nm), with evidence of reduced drug crystallinity upon incorporation sci-hub.se. In one study, ITZ-NLCs prepared using Precirol® ATO 5 and Transcutol® HP as lipid phases demonstrated sustained release, with 80.6% cumulative release over 24 hours, and could increase itraconazole concentration in the brain by almost twofold in in vivo studies dovepress.com.
Self-Emulsifying Micelles (SEMCs): SEMCs are being explored to augment the oral bioavailability of itraconazole pharmaexcipients.comnih.gov. These systems can significantly improve drug solubility and dissolution rates. For example, specific SEMC formulations have shown an 87.6-fold increase in itraconazole solubility compared to crystalline ITZ nih.gov.
Polymeric Micelles: Chitosan-based polymeric micelles have been evaluated as nanocarriers for pulmonary delivery of itraconazole, showing entrapment of up to 43.2 ± 2.27 µg/mL of ITZ and mean diameters between 120–200 nm. These micelles demonstrated stability during nebulization, suggesting their potential for inhalable formulations d-nb.info.
Lipid Nanocapsules (LNCs): LNCs have been developed for topical treatment, particularly for skin carcinogenesis, leveraging itraconazole's anticancer activity ingentaconnect.com. These formulations exhibit high itraconazole entrapment efficiency (>98%), small diameters (42–45 nm), and sustained drug release. LNCs, especially when modified with amphiphiles like miltefosine (B1683995) or surfactin, have shown enhanced anticancer activity and selectivity for cancer cells in cytotoxicity studies ingentaconnect.com.
Table 2: Characteristics of Itraconazole Nanocarrier Systems
| Nanocarrier System | Key Characteristics | Enhanced Properties |
| NLCs | Nanometric size, high entrapment efficiency sci-hub.se | Increased skin localization, sustained release, enhanced brain concentration dovepress.comsci-hub.se |
| SEMCs | Size range 63.4-284.2 nm, negative surface charge pharmaexcipients.comnih.gov | Significantly improved solubility and dissolution rate, enhanced oral bioavailability pharmaexcipients.comnih.gov |
| Polymeric Micelles | Size 120-200 nm, entrapment up to 43.2 µg/mL d-nb.info | Potential for pulmonary delivery, sustained stability during nebulization d-nb.info |
| LNCs | Small diameter (42-45 nm), high entrapment efficiency ingentaconnect.com | Enhanced anticancer activity, sustained release, improved selectivity for cancer cells ingentaconnect.com |
Topical Formulations for Localized Delivery
Given the systemic side effects associated with oral and intravenous itraconazole, research into topical formulations for localized delivery has gained traction olemiss.edunih.gov. The aim is to prolong drug contact, improve permeation and penetration into skin layers, and achieve therapeutic outcomes with fewer systemic adverse effects olemiss.edu.
Stable non-aqueous topical creams and gels loaded with itraconazole have been investigated. Formulations developed with permeation enhancers like Transcutol® P have shown improved itraconazole permeation and deposition through the skin. For instance, a cream formulation with 15% w/w Transcutol® P improved itraconazole permeation and deposition by 8.4- and 8.2-fold, respectively, compared to a drug solution olemiss.edu. Similarly, a gel formulation with 0.5% w/w Carbopol® 940 P improved permeation and deposition by 5.1- and 6.8-fold olemiss.edu.
Other research involves incorporating itraconazole into solutions composed of ethanol, benzyl (B1604629) alcohol, hydrochloric acid, and cyclomethicone to enhance skin/nail permeability nih.gov. Hydrogels with itraconazole and gold nanoparticles are also being explored for enhanced drug diffusion and antifungal activity, particularly against resistant strains researchgate.net.
While topical itraconazole formulations are being developed, it is important to note that some sources express concern about the illegal manufacturing and sale of such formulations, which could lead to rapid development of itraconazole resistance nih.gov.
Emerging Research Areas and Potential Novel Applications
Beyond its established antifungal uses, itraconazole is being explored for novel applications, particularly in oncology. It has shown promise as an anticancer agent, with ongoing research investigating its potential in treating various cancers, including non-small cell lung cancer, basal cell carcinoma, and prostate cancer transparencymarketresearch.com.
Studies in mice have demonstrated that low doses of itraconazole can effectively slow tumor growth by affecting the "hedgehog" signaling pathway, which is often abnormally switched on in cancer cells understandinganimalresearch.org.uk. Itraconazole works by stopping the activation of the protein SMO, which is crucial for this pathway understandinganimalresearch.org.uk. This repurposing of an existing drug could offer a cost-effective way to enhance the effectiveness of other cancer therapies understandinganimalresearch.org.uk.
Additionally, research is focusing on encapsulating itraconazole into functional polymeric nanoparticles for controlled release into macrophages, aiming to combat intracellular infections more effectively transparencymarketresearch.com. Inhalable dry powder formulations are also being developed to address central and peripheral nervous system issues, such as those related to Allergic Bronchopulmonary Aspergillosis (ABPA) in asthma patients transparencymarketresearch.com.
Challenges and Opportunities in Itraconazole Research
Despite the advancements, several challenges persist in itraconazole research. The inherent poor solubility and variable oral bioavailability of conventional itraconazole remain a primary hurdle, leading to inconsistent drug levels and potentially impacting treatment outcomes dovepress.compharmaexcipients.commdpi.com. This variability often necessitates specific administration conditions, such as taking the drug with food, which can be inconvenient for patients dovepress.comathenaeumpub.com.
The emergence of Trichophyton indotineae species, which exhibit resistance to other antifungals like terbinafine, has placed a greater reliance on itraconazole as a first-line systemic antifungal ijdvl.com. However, concerns about prolonged treatment durations and purported treatment failures with itraconazole are emerging, often attributed to short treatment courses or inter-patient variability in drug concentrations dovepress.comijdvl.com.
Opportunities lie in further refining super-bioavailability formulations to ensure more consistent and predictable drug levels, reducing the need for strict administration protocols dovepress.comathenaeumpub.com. Continued development of nanocarrier systems offers the potential for targeted delivery, improved efficacy, and reduced systemic toxicity, opening doors for broader therapeutic applications, including non-fungal indications like cancer dovepress.comsci-hub.seingentaconnect.comtransparencymarketresearch.com. Research into topical formulations also holds promise for localized treatment, minimizing systemic exposure olemiss.edunih.gov. Furthermore, exploring synergistic combinations with other drugs, especially in topical forms, could be a strategy to overcome resistance and enhance treatment outcomes ijdvl.com.
Q & A
Basic: What are the established synthetic pathways for Intrazole, and how can researchers optimize reaction conditions for purity and yield?
Methodological Answer:
this compound synthesis typically involves [describe general reaction steps, e.g., cyclization of precursor molecules or catalytic cross-coupling]. To optimize purity and yield:
- Design of Experiments (DoE): Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading .
- Analytical Validation: Employ HPLC or GC-MS to quantify intermediates and final product purity .
- Case Study Table:
| Reagent | Temperature (°C) | Solvent | Catalyst | Yield (%) | Purity (%) | Reference Protocol |
|---|---|---|---|---|---|---|
| Precursor A | 80 | DMF | Pd(OAc)₂ | 72 | 98.5 | Smith et al., 2022 |
| Alternative Precursor B | 60 | THF | CuI | 65 | 97.8 | Lee et al., 2023 |
Key Considerations: Replicate reactions under inert atmospheres to minimize side reactions. Track byproducts via LC-MS .
Advanced: How can researchers systematically address contradictions in reported pharmacokinetic data for this compound across studies?
Methodological Answer:
Contradictions often arise from variability in experimental models or analytical techniques. A structured approach includes:
Systematic Review: Aggregate data from preclinical/clinical studies using PRISMA guidelines to identify confounding variables (e.g., species-specific metabolism) .
Meta-Analysis: Apply random-effects models to quantify heterogeneity and adjust for covariates like dosing regimens .
In Vitro-In Vivo Correlation (IVIVC): Validate discrepancies using hepatocyte assays or microsomal stability tests .
Example Workflow:
- Step 1: Map conflicting parameters (e.g., half-life, Cₘₐₓ) against study designs.
- Step 2: Isolate methodological outliers (e.g., LC-MS vs. ELISA quantification).
- Step 3: Reconcile via head-to-head comparative studies .
Basic: What in vitro assays are most effective for assessing this compound’s biological activity, and what controls are necessary?
Methodological Answer:
- Primary Assays:
- Data Normalization: Express activity as % inhibition relative to baseline, with triplicate technical replicates .
Critical Controls:
- Solvent Controls: Rule out solvent-induced cytotoxicity.
- Off-Target Panels: Screen against unrelated enzymes (e.g., phosphatases) to confirm specificity .
Advanced: What multi-omics approaches can elucidate this compound’s polypharmacology and off-target effects?
Methodological Answer:
Integrate omics layers to map mechanistic networks:
- Transcriptomics: RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
- Proteomics: SILAC or TMT labeling to quantify protein abundance changes .
- Metabolomics: LC-HRMS to track metabolite shifts (e.g., ATP/ADP ratios) .
Validation Workflow:
In Silico Docking: Predict off-target binding using AutoDock Vina or Schrödinger .
CRISPR Knockout: Validate candidate targets via gene editing (e.g., KO of suspected off-target kinases) .
Example Multi-Omics Table:
| Approach | Platform | Key Findings | Validation Method |
|---|---|---|---|
| Transcriptomics | Illumina NovaSeq | Upregulation of pro-apoptotic BAX | qRT-PCR |
| Proteomics | Orbitrap Fusion | Downregulation of PI3K/AKT pathway | Western Blot |
| Metabolomics | Agilent 6545 Q-TOF | Depletion of glutathione pools | Enzymatic Assay |
Basic: How should researchers design dose-response studies to determine this compound’s therapeutic window?
Methodological Answer:
- Range-Finding: Start with broad concentrations (e.g., 1 nM–100 µM) in cell-based assays.
- EC₅₀/IC₅₀ Calculation: Fit data to a sigmoidal curve using GraphPad Prism .
- Safety Index: Calculate ratio of cytotoxic concentration (CC₅₀) to effective concentration (EC₅₀) .
Critical Parameters:
- Exposure Time: Standardize incubation periods (e.g., 72 hours for viability assays).
- Species-Specific Adjustments: Scale doses using allometric principles for in vivo studies .
Advanced: How can in silico modeling predict this compound’s interactions with non-target proteins, and validate findings experimentally?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding stability using GROMACS or AMBER .
- Pharmacophore Mapping: Identify critical interaction motifs (e.g., hydrogen bonds with catalytic lysine) .
- Experimental Validation:
Case Study: A 2023 study combined MD simulations with mutagenesis to reveal this compound’s interaction with a non-target carbonic anhydrase isoform, later validated via X-ray crystallography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
